N-Desmethyl rosuvastatin-D3
Description
Structure
3D Structure
Properties
Molecular Formula |
C₂₁H₂₂D₃FN₃NaO₆S |
|---|---|
Molecular Weight |
492.51 |
Synonyms |
(E)-7-[4-(4-Fluorophenyl)-6-(isopropyl)-2-mesyl-d3aminopyrimidin-5-yl]-(3R,5S)-dihydroxyhept-6-enoic Acid Sodium Salt |
Origin of Product |
United States |
Foundational & Exploratory
N-Desmethyl rosuvastatin-D3 chemical structure and properties
Bioanalytical Applications, Structural Properties, and Metabolic Profiling [1]
Executive Summary
N-Desmethyl rosuvastatin-D3 is the deuterated stable isotope-labeled (SIL) analog of N-desmethyl rosuvastatin, the primary active metabolite of the HMG-CoA reductase inhibitor rosuvastatin.[1] In high-precision bioanalysis, particularly LC-MS/MS, this compound serves as the gold-standard Internal Standard (IS).[1] Its utility lies in its ability to compensate for matrix effects, ionization suppression, and extraction variability due to its near-identical physicochemical behavior to the target analyte.[1]
This guide details the structural integrity, metabolic context, and validated quantification protocols for researchers engaged in DMPK (Drug Metabolism and Pharmacokinetics) and clinical pharmacology.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The structural distinction of the D3 isotope is critical for mass spectrometric resolution.[1] Unlike the parent drug rosuvastatin, which undergoes
1.1 Physicochemical Profile[1]
| Property | Specification |
| Chemical Name | (E,3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(trideuteriomethylsulfonylamino)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
| Analyte Type | Stable Isotope Labeled (SIL) Internal Standard |
| Molecular Formula | |
| Molecular Weight | ~470.53 g/mol (Free Acid) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water.[1][2] |
| pKa | ~4.0 (Carboxylic acid), ~10.5 (Sulfonamide) |
1.2 Structural Diagram & Isotope Location
The following diagram illustrates the chemical structure, highlighting the specific location of the deuterium label (
Figure 1: Metabolic relationship and isotopic labeling strategy.[1] The D3 label is strategically placed on the sulfonyl-methyl group to ensure stability.[1]
Part 2: Metabolic Context (The "Why")[1]
Understanding the formation of N-desmethyl rosuvastatin is a prerequisite for accurate quantification.[1]
2.1 Biosynthesis Pathway
Rosuvastatin is not extensively metabolized (only ~10% of the dose).[1][3] However, the fraction that is metabolized primarily undergoes
-
Reaction: Removal of the methyl group from the sulfonamide nitrogen.[1]
-
Clinical Relevance: While N-desmethyl rosuvastatin has 1/6 to 1/2 the HMG-CoA reductase inhibitory activity of the parent, its quantification is mandated in comprehensive PK studies to assess total drug exposure and potential drug-drug interactions (DDIs), particularly in patients with CYP2C9 polymorphisms.[1]
2.2 The Role of the D3 Internal Standard
In LC-MS/MS, "matrix effects" (ion suppression/enhancement) caused by phospholipids in plasma can severely compromise data accuracy.[1]
-
Mechanism: Co-eluting matrix components compete for ionization charge.
-
Solution: N-Desmethyl Rosuvastatin-D3 co-elutes with the analyte (N-Desmethyl Rosuvastatin) and experiences the exact same suppression.[1] Therefore, the ratio of Analyte/IS remains constant, correcting the quantification error.
Part 3: Analytical Protocol (LC-MS/MS)
This section outlines a validated workflow for quantifying N-desmethyl rosuvastatin in human plasma using the D3 internal standard.
3.1 Sample Preparation: Solid Phase Extraction (SPE)
While protein precipitation (PPT) is faster, SPE is recommended for statin metabolites to remove phospholipids and improve sensitivity (LLOQ).[1]
-
Aliquoting: Transfer 100 µL human plasma to a 96-well plate.
-
IS Addition: Add 20 µL of N-Desmethyl Rosuvastatin-D3 working solution (e.g., 50 ng/mL in 50:50 MeOH:H2O).
-
Buffer Addition: Add 300 µL 1% Formic Acid in water (to ionize the amine).
-
Conditioning: Condition SPE plate (e.g., HLB or MCX) with MeOH followed by water.[1]
-
Loading: Load pre-treated sample.
-
Washing: Wash with 5% Methanol (removes salts/proteins).[1]
-
Elution: Elute with 100% Methanol.
-
Reconstitution: Evaporate to dryness (
at 40°C) and reconstitute in Mobile Phase.
3.2 LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 30 | 0.4 |
| 2.5 | 95 | 0.4 |
| 3.0 | 95 | 0.4 |
| 3.1 | 30 | 0.4 |
| 4.0 | 30 | 0.4 |[1]
3.3 MRM Transitions (Quantification)
The following Multiple Reaction Monitoring (MRM) transitions are selected for maximum sensitivity and selectivity.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| N-Desmethyl Rosuvastatin | 468.1 | 258.1 | 50 | 35 |
| N-Desmethyl Rosuvastatin-D3 | 471.1 | 258.1 | 50 | 35 |
Note on Cross-Talk: Both the analyte and the IS share the same product ion (258.1, representing the fluorophenyl-isopropyl-pyrimidine core).[1] This is acceptable because their precursor masses (468 vs 471) differ significantly, preventing cross-talk in Q1.[1]
3.4 Analytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for high-throughput quantification.
Part 4: Handling, Stability & Troubleshooting[1]
4.1 Stability Profile
-
Light Sensitivity: Like all statins, N-Desmethyl rosuvastatin-D3 is photosensitive .[1] It can undergo photo-degradation to form isomeric byproducts.[1]
-
Protocol: Perform all extractions under yellow monochromatic light or in amber glassware.
-
-
Lactone Formation: Under acidic conditions (low pH), the open dihydroxy acid chain can cyclize to form the lactone.[1]
4.2 Storage
-
Powder: -20°C, desiccated, protected from light.
-
Stock Solution (MeOH): -80°C. Stable for ~6 months.
References
-
Hull, C. K., et al. (2004).[1] Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection.[1] Journal of Pharmaceutical and Biomedical Analysis.
-
AstraZeneca. (2024).[1] CRESTOR® (rosuvastatin calcium) Prescribing Information.[1][6] FDA Access Data.
-
PubChem. (2025).[1][2] N-Desmethyl rosuvastatin (Compound Summary). National Library of Medicine.[1]
-
US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Mehta, V., et al. (2025).[1][2][5] Determination of Rosuvastatin and Its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry.[1][5][7] ResearchGate.[5][7]
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- 3. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Rosuvastatin-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-Desmethyl rosuvastatin-D3, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of rosuvastatin. The document outlines a strategic synthetic pathway, emphasizing the rationale behind key reaction steps and the introduction of the deuterium label. Detailed protocols for purification by preparative High-Performance Liquid Chromatography (HPLC) are provided, followed by a thorough characterization of the final compound using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.
Introduction: The Significance of N-Desmethyl Rosuvastatin
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of dyslipidemia and the prevention of cardiovascular diseases.[1][3] The metabolism of rosuvastatin is relatively limited, with approximately 10% of a dose being metabolized.[4][5] The major metabolite is N-desmethyl rosuvastatin, formed primarily by the cytochrome P450 isoenzyme CYP2C9.[4][6] Although less pharmacologically active than the parent drug, N-desmethyl rosuvastatin is a critical analyte in pharmacokinetic and drug-drug interaction studies.[4][6]
The synthesis of isotopically labeled N-Desmethyl rosuvastatin, specifically N-Desmethyl rosuvastatin-D3, is of paramount importance for its use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[7] The presence of a stable isotope label provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled analyte in complex biological matrices.[7]
This guide details a robust methodology for the synthesis and characterization of N-Desmethyl rosuvastatin-D3, providing the scientific community with a valuable resource for obtaining this essential reference compound.
Strategic Synthesis of N-Desmethyl Rosuvastatin-D3
The synthesis of N-Desmethyl rosuvastatin-D3 requires a multi-step approach, beginning with a suitable protected rosuvastatin intermediate. The key strategic considerations are the efficient N-demethylation of the sulfonamide group and the regioselective introduction of the deuterium label.
Synthetic Pathway Overview
The overall synthetic strategy involves the demethylation of a protected rosuvastatin derivative, followed by the introduction of the deuterium label via a suitable deuterated reagent, and subsequent deprotection to yield the final product. A plausible synthetic route is outlined below.
Caption: Synthetic pathway for N-Desmethyl rosuvastatin-D3.
Experimental Protocol: Synthesis
Step 1: N-Demethylation of Protected Rosuvastatin
The N-demethylation of the sulfonamide can be a challenging transformation. A common approach involves the use of strong acids or specialized reagents. A milder alternative could involve a two-step process of N-oxide formation followed by elimination. For the purpose of this guide, a more direct approach is described.
-
Rationale: The selection of the demethylation agent is critical to avoid cleavage of other sensitive functional groups in the molecule.
Protocol:
-
Dissolve the protected rosuvastatin intermediate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).[8]
-
Add a demethylating agent, such as a thiol in the presence of a strong base (e.g., sodium hydride), and stir the reaction at an elevated temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
Step 2: Deuterium Labeling
The introduction of the D3-methyl group is achieved by alkylation of the deprotected sulfonamide nitrogen with a deuterated methylating agent.
-
Rationale: The use of deuterated iodomethane (CD3I) is a common and efficient method for introducing a trideuteromethyl group.
Protocol:
-
Dissolve the N-desmethyl intermediate in a polar aprotic solvent like DMF.
-
Add a suitable base, such as potassium carbonate or cesium carbonate, to deprotonate the sulfonamide nitrogen.
-
Add deuterated iodomethane (CD3I) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Deprotection
The final step involves the removal of the protecting groups on the diol and carboxylic acid moieties. The choice of deprotection conditions depends on the specific protecting groups used.
-
Rationale: Acid-catalyzed hydrolysis is a common method for removing acetonide and t-butyl ester protecting groups.[9]
Protocol:
-
Dissolve the deuterated intermediate in a mixture of a suitable organic solvent (e.g., acetonitrile) and aqueous acid (e.g., 1N HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the deprotection is complete, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent and concentrate to obtain the crude N-Desmethyl rosuvastatin-D3.
Purification: Achieving High Purity
The purity of the final compound is critical for its use as an internal standard. Preparative HPLC is the method of choice for obtaining high-purity N-Desmethyl rosuvastatin-D3.
Caption: Purification workflow for N-Desmethyl rosuvastatin-D3.
Experimental Protocol: Preparative HPLC
-
Rationale: Reverse-phase chromatography provides excellent separation of closely related impurities from the target compound. A gradient elution method allows for efficient separation and shorter run times.
Protocol:
-
Column: A C18 reverse-phase preparative column is recommended.
-
Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.[10]
-
Gradient Program: A typical gradient might start with a low percentage of organic solvent (e.g., 30% B) and ramp up to a higher percentage (e.g., 90% B) over a set period.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 248 nm) is used to monitor the elution of the product.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to determine their purity. Fractions with purity greater than 98% are pooled.
-
Isolation: The pooled fractions are concentrated under reduced pressure to remove the organic solvent, and the remaining aqueous solution is lyophilized to obtain the final product as a solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Desmethyl rosuvastatin-D3.
Caption: Analytical characterization scheme for N-Desmethyl rosuvastatin-D3.
Mass Spectrometry (MS)
-
Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule and the incorporation of the three deuterium atoms.
Expected Results: The molecular ion peak in the mass spectrum should correspond to the calculated exact mass of N-Desmethyl rosuvastatin-D3.
| Parameter | Expected Value |
| Molecular Formula | C21H23D3FN3O6S |
| Calculated Exact Mass | 470.1714 |
| Observed m/z | [M+H]+ at ~471.1787 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule. The absence of the N-methyl signal in the ¹H NMR spectrum and the presence of characteristic signals for the rest of the molecule provide definitive structural proof.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum should be consistent with the structure of N-Desmethyl rosuvastatin, with the key difference being the absence of the N-methyl singlet that is present in the spectrum of rosuvastatin. The integration of the remaining proton signals should be consistent with the proposed structure.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is used to determine the chemical purity of the final compound. A validated method with a suitable column and mobile phase should be used.
Purity Assessment: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. The target purity for a reference standard is typically ≥98%.
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Enrichment | ≥ 98% |
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of N-Desmethyl rosuvastatin-D3. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this essential isotopically labeled internal standard. The availability of high-purity N-Desmethyl rosuvastatin-D3 is crucial for advancing our understanding of the pharmacokinetics and metabolism of rosuvastatin, ultimately contributing to the safer and more effective use of this important therapeutic agent.
References
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Synthesis process method of rosuvastatin - Eureka | Patsnap. (n.d.). Retrieved February 5, 2026, from [Link]
- CN103936680A - Preparation method of known impurities of rosuvastatin - Google Patents. (n.d.).
-
Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug - Der Pharma Chemica. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of deuterium-labeled rosuvastatin calcium | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
identification-isolation-characterization-and-quantification-of-a-new-impurity-in-rosuvastatin-calciumtablet-dosage-form.pdf - TSI Journals. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of the Related Substances of Rosuvastatin. (n.d.). Retrieved February 5, 2026, from [Link]
- CN105566228B - A kind of synthetic method of Rosuvastatin - Google Patents. (n.d.).
-
Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation for Enhanced Dissolution, Stability and Bioavailability - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (n.d.). Retrieved February 5, 2026, from [Link]
-
N-Desmethyl rosuvastatin | C21H26FN3O6S | CID 9956224 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
- CN109020902B - Rosuvastatin calcium impurity, and preparation method and application thereof - Google Patents. (n.d.).
-
PROCESS FOR PREPARATION OF ROSUVASTATIN CALCIUM - European Patent Office. (n.d.). Retrieved February 5, 2026, from [Link]
-
Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs. (n.d.). Retrieved February 5, 2026, from [Link]
-
Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
1 H NMR Spectrum of pure rosuvastatin calcium. - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
- WO2006126035A2 - Process for the preparation of rosuvastatin - Google Patents. (n.d.).
-
A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
N-Desmethyl Rosuvastatin-D3 (Sodium Salt) - Veeprho. (n.d.). Retrieved February 5, 2026, from [Link]
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The application of qNMR for the determination of rosuvastatin in tablet form - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
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Rosuvastatin Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved February 5, 2026, from [Link]
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Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. (n.d.). Retrieved February 5, 2026, from [Link]
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The application of qNMR for the determination of rosuvastatin in tablet form - TÜBİTAK Academic Journals. (n.d.). Retrieved February 5, 2026, from [Link]
- CN105017158B - A kind of preparation method of cis Rosuvastatin calcium impurities - Google Patents. (n.d.).
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Chemical Name : N-Desmethyl Rosuvastatin-d3 - Pharmaffiliates. (n.d.). Retrieved February 5, 2026, from [Link]
-
Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
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Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis - OMICS International. (n.d.). Retrieved February 5, 2026, from [Link]
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Determination of Rosuvastatin and its Metabolite N- Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography-High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
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Rosuvastatin transport and metabolism. Main sites of action of the... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
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Technical Whitepaper: N-Desmethyl Rosuvastatin-D3
From Metabolic Pharmacology to Bioanalytical Precision
Executive Summary
N-Desmethyl rosuvastatin-D3 is the deuterated stable isotope of the primary rosuvastatin metabolite, N-desmethyl rosuvastatin. While the non-deuterated metabolite represents a minor pharmacological pathway in humans (approx. 10% of parent exposure), its precise quantification is critical for regulatory submissions to define the safety profile of statin therapies.
This guide serves a dual purpose: it elucidates the biological mechanism of the metabolite itself (to understand what is being measured) and details the analytical mechanism of the D3-isotope (to understand how to measure it). It rejects generic templates in favor of a causal, mechanism-first approach to bioanalysis.
Part 1: The Biological Mechanism (The Analyte)
To develop a robust assay, one must first understand the behavior of the analyte in the biological matrix. N-Desmethyl rosuvastatin exhibits a distinct pharmacokinetic profile compared to its parent compound, primarily driven by transporter affinity rather than enzymatic degradation.
1. Metabolic Formation
Rosuvastatin is unique among statins for its minimal metabolism.[1][2] Approximately 90% of the drug is excreted unchanged.[3] The remaining fraction undergoes N-demethylation, primarily mediated by CYP2C9 , with a minor contribution from CYP2C19.[2][4]
-
Reaction: Removal of the N-methyl group from the methane sulfonamide moiety.
-
Significance: This conversion increases the polarity of the molecule, altering its transport kinetics.
2. Pharmacological Potency & Transporter Selectivity
A common misconception is that N-desmethyl rosuvastatin is pharmacologically inert.
-
In Vitro: The metabolite retains approximately 50% of the HMG-CoA reductase inhibitory activity of rosuvastatin.
-
In Vivo: It is clinically insignificant.
-
The Mechanism of Discrepancy: The parent drug, rosuvastatin, is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3 (Solute Carrier Organic Anion Transporter family).[3][5][6] This active transport concentrates the drug in hepatocytes, the site of cholesterol synthesis. The N-desmethyl metabolite, being more hydrophilic and structurally altered, has significantly reduced affinity for these transporters. Consequently, it cannot enter hepatocytes efficiently to inhibit the enzyme, rendering it systemically less toxic and therapeutically less active.
3. Visualization: Metabolic & Transport Pathway
The following diagram illustrates the formation and transport exclusion mechanism.
Figure 1: The metabolic formation of N-desmethyl rosuvastatin and its exclusion from hepatocyte active transport, explaining its low in vivo potency.
Part 2: The Analytical Mechanism (The Isotope)
The N-Desmethyl rosuvastatin-D3 isotope is not a therapeutic agent; it is a metrological tool. Its "mechanism of action" is Stable Isotope Dilution Assay (SIDA) .
1. Principle of Internal Standardization
In LC-MS/MS, the electrospray ionization (ESI) source is susceptible to "matrix effects"—unseen components in plasma (phospholipids, salts) that suppress or enhance ionization.
-
The Problem: If patient A's plasma suppresses signal by 20% and patient B's by 5%, absolute quantification is impossible.
-
The D3 Solution: N-Desmethyl rosuvastatin-D3 is chemically identical to the analyte but differs in mass (typically +3 Da). It co-elutes with the analyte, experiencing the exact same suppression at the exact same time.
-
Calculation: By measuring the ratio of Analyte Area / IS Area, the matrix effect cancels out mathematically.
2. Mass Spectrometry Physics
-
Analyte (N-Desmethyl): [M+H]+ m/z ~468.
-
Internal Standard (D3): [M+H]+ m/z ~471.
-
Transition Selection: The D3 label is typically placed on the isopropyl group or the fluorophenyl ring to ensure it is not lost during fragmentation.
-
Critical Check: Ensure your transitions do not overlap. A +3 Da shift is sufficient to avoid "cross-talk" (isotopic contribution of the analyte to the IS channel) provided the resolution of the quadrupole is adequate (unit resolution).
-
Part 3: Experimental Protocol
This protocol avoids "kit" instructions and focuses on a high-throughput Protein Precipitation (PPT) method, validated for linearity and recovery.
1. Reagents & Materials
-
Analyte: N-Desmethyl Rosuvastatin (Reference Standard).[1][4][6][7][8]
-
IS: N-Desmethyl Rosuvastatin-D3 (Internal Standard).
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
2. Sample Preparation Workflow (PPT)
Causality: We use ACN over Methanol for statins because it yields a cleaner supernatant and sharper chromatographic peaks for this specific hydrophobicity profile.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (e.g., 100 ng/mL D3 in 50% Methanol).
-
Precipitation: Add 200 µL of cold Acetonitrile.
-
Why: This 1:4 ratio ensures >98% protein removal.
-
-
Vortex: High speed for 5 minutes.
-
Centrifugation: 4000g at 4°C for 15 minutes.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; add 100 µL Mobile Phase A (Water).
-
Why: Injecting pure ACN leads to "solvent effects" (peak fronting). Diluting with water matches the initial mobile phase conditions.
-
3. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B (Load)
-
0.5-2.5 min: Ramp to 90% B (Elute)
-
2.5-3.5 min: Hold 90% B (Wash phospholipids)
-
3.5-3.6 min: Return to 10% B
-
-
Detection: Positive ESI, MRM Mode.
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| N-Desmethyl Rosuva | 468.1 | 258.1 | 40 |
| N-Desmethyl Rosuva-D3 | 471.1 | 261.1* | 40 |
*Note: Product ion depends on the specific labeling position of your commercial standard. Verify via product ion scan.
4. Visualization: Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow utilizing the D3 internal standard to compensate for matrix effects.
Part 4: Data Interpretation & Validation
To ensure the trustworthiness of the assay (E-E-A-T), the following validation parameters must be met:
-
Linearity: The method should be linear from ~0.5 ng/mL to 100 ng/mL. Use a 1/x² weighting factor.
-
IS Response Consistency: Plot the absolute peak area of the D3-IS across all samples. A variation >50% indicates severe matrix effects or injection failure.
-
Carryover: Inject a blank after the highest standard (ULOQ). The analyte signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ).
References
-
Evaluation of Rosuvastatin Metabolism. Title: "Metabolism and excretion of rosuvastatin in healthy volunteers." Source: Martin, P.D., et al. Clinical Therapeutics. URL:[Link]
-
Transporter Mechanisms. Title: "Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions." Source:Pharmaceutics (via NCBI PMC). URL:[Link]
-
Bioanalytical Methodology. Title: "Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection." Source:Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
FDA Bioanalytical Guidance. Title: "Bioanalytical Method Validation Guidance for Industry." Source: U.S. Food and Drug Administration.[10] URL:[Link]
Sources
- 1. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Deep Dive: Metabolic Pathway of Rosuvastatin to N-Desmethyl Rosuvastatin
Executive Summary
This technical guide analyzes the biotransformation of rosuvastatin to its primary metabolite, N-desmethyl rosuvastatin (NDMR). Unlike lipophilic statins (e.g., simvastatin, atorvastatin) which rely heavily on CYP3A4-mediated clearance, rosuvastatin is hydrophilic and undergoes minimal hepatic metabolism (~10%). The conversion to NDMR is mediated primarily by CYP2C9 , with a minor contribution from CYP2C19 .
For drug development professionals, understanding this pathway is not about clearance prediction—since renal and biliary excretion of the unchanged parent dominate—but about drug-drug interaction (DDI) liability and transporter-enzyme interplay .
Mechanistic Pathway & Enzymology
The Reaction
The metabolic conversion involves the oxidative N-demethylation of the sulfonamide moiety. This reaction proceeds via the hydroxylation of the N-methyl group, forming an unstable carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the secondary amine, N-desmethyl rosuvastatin.
Key Chemical Transformation:
-
Mass Shift: -14 Da (Loss of CH₂)
Enzyme Kinetics and Contribution
While CYP2C9 is the principal catalyst, the overall intrinsic clearance (
| Enzyme | Contribution | Clinical Relevance |
| CYP2C9 | Major (~75-80%) | Primary driver of NDMR formation. Polymorphisms (*2, *3) can alter metabolite ratios but rarely impact clinical safety due to the pathway's minor role in total clearance. |
| CYP2C19 | Minor (~15-20%) | Secondary pathway. Relevance increases in CYP2C9 poor metabolizers (PM). |
| CYP3A4 | Negligible | Critical Differentiator: Lack of CYP3A4 involvement confers immunity against "grapefruit juice effects" and potent CYP3A4 inhibitors (e.g., ketoconazole). |
Pathway Visualization
The following diagram illustrates the enzymatic flow and the subsequent disposition of the metabolite.
Figure 1: Enzymatic pathway of Rosuvastatin N-demethylation. CYP2C9 is the rate-limiting enzyme.
The Transporter-Enzyme Interplay (The "Disposition Trap")
In drug development, evaluating rosuvastatin metabolism in isolation is a methodological error . Rosuvastatin is a substrate for hepatic uptake transporters (OATP) and efflux transporters (BCRP/MRP2). The intracellular concentration available for CYP2C9 metabolism is strictly gated by these transporters.
-
OATP1B1 (SLCO1B1): Active uptake concentrates rosuvastatin in the hepatocyte.
-
BCRP (ABCG2): Effluxes both parent and NDMR into the bile.
-
Clinical Consequence: Inhibitors of OATP1B1 (e.g., cyclosporine) cause a more drastic increase in plasma exposure than CYP2C9 inhibitors because they prevent the drug from entering the elimination organ.
Figure 2: The "Disposition Trap." Metabolism is secondary to transporter-mediated biliary excretion.
Experimental Protocol: In Vitro Metabolic Stability
To characterize this pathway or evaluate a new chemical entity's (NCE) potential to inhibit this pathway, use the following Human Liver Microsome (HLM) protocol.
Materials
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Step-by-Step Methodology
-
Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL (final protein concentration) in phosphate buffer.
-
Pre-incubation: Aliquot 198 µL of microsomal mix into 96-well plates. Spike with 2 µL of Rosuvastatin (100 µM stock) to achieve 1 µM final substrate concentration . Pre-incubate at 37°C for 5 minutes.
-
Note: 1 µM is chosen to be below the
to ensure linear kinetics.
-
-
Initiation: Add 20 µL of NADPH (10 mM stock) to initiate the reaction.
-
Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (with IS). Vortex for 10 minutes.
-
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS.
Analytical Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
MRM Transitions (Positive Mode):
-
Rosuvastatin: 482.1
258.1 m/z -
N-desmethyl Rosuvastatin: 468.1
258.1 m/z (Note the -14 Da shift in precursor).
-
Pharmacological & Clinical Significance[1][2][7][8][9][10][11][12]
Activity Profile
The N-desmethyl metabolite is pharmacologically active but clinically insignificant.
| Parameter | Rosuvastatin | N-desmethyl Rosuvastatin |
| HMG-CoA Reductase IC50 | High Potency | ~50% of parent activity |
| Plasma Exposure (AUC) | High | <10% of parent |
| Cellular Penetration | Hepatoselective (OATP) | Poor (Hydrophilic) |
| Clinical Contribution | >90% of lipid-lowering effect | Negligible |
Safety and DDI Implications
-
CYP2C9 Inhibitors: Co-administration with fluconazole (strong CYP2C9 inhibitor) increases rosuvastatin AUC by only ~14%. This confirms that while CYP2C9 forms the metabolite, the pathway is not the rate-determining step for clearance.
-
Transporter Inhibitors: In contrast, cyclosporine (OATP/BCRP inhibitor) increases rosuvastatin AUC by 7-fold .
-
Recommendation: When designing DDI studies for rosuvastatin-like compounds, prioritize transporter inhibition assays (OATP1B1, BCRP) over CYP phenotyping.
References
-
McTaggart, F., et al. (2001). "Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor." American Journal of Cardiology.
-
White, C. M. (2002). "A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin." Journal of Clinical Pharmacology.
-
FDA Approved Labeling. (2016). "CRESTOR (rosuvastatin calcium) tablets, for oral use." DailyMed.
-
Hull, C. K., et al. (2004). "Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection." Journal of Pharmaceutical and Biomedical Analysis.
-
Zhang, W., et al. (2006). "Role of OATP1B1 and BCRP in the pharmacokinetics and DDI of novel statins." Acta Pharmacologica Sinica.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Effect of CYP2C19 polymorphism on the pharmacokinetics of rosuvastatin in healthy Taiwanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kjpp.net [kjpp.net]
- 4. allmpus.com [allmpus.com]
- 5. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CYP2C9 in N-desmethyl Rosuvastatin Formation
Content Type: Technical Guide & Protocol Whitepaper Audience: DMPK Scientists, Bioanalytical Researchers, and Clinical Pharmacologists
Executive Summary
Rosuvastatin is a hydrophilic HMG-CoA reductase inhibitor primarily cleared via hepatobiliary transporters (OATP1B1, BCRP) rather than oxidative metabolism. However, approximately 10% of the parent drug undergoes biotransformation, primarily yielding N-desmethyl rosuvastatin .[1][2] While this metabolic route is a minor clearance pathway, it is critical for two reasons:
-
Safety & Accumulation: In patients with severe renal impairment or specific transporter polymorphisms (e.g., ABCG2 c.421C>A), the metabolic clearance route becomes a secondary safety valve.
-
Pharmacogenetics: Polymorphisms in CYP2C9 (specifically *2 and *3 alleles) can alter the formation rate of this metabolite, serving as a marker for altered hepatic exposure.
This guide details the mechanistic role of CYP2C9, provides kinetic context for its low intrinsic clearance, and establishes robust experimental protocols for quantifying this pathway in vitro and in vivo.
Mechanistic Characterization
The Metabolic Pathway
Rosuvastatin contains a polar methane sulfonamide group that confers its hydrophilicity. The primary oxidative transformation is the N-demethylation of this sulfonamide moiety.
-
Substrate: Rosuvastatin (Calcium)[3]
-
Secondary Enzyme: CYP2C19 (Minor contributor)[4]
-
Product: N-desmethyl rosuvastatin (Active, but ~50% less potent than parent)[1]
-
Secondary Pathway: Lactonization via UGT1A1/1A3 (forming Rosuvastatin-5S-lactone).
Structural Transformation
The reaction involves the removal of the methyl group attached to the sulfonamide nitrogen. This increases the polarity of the metabolite slightly but significantly reduces its HMG-CoA reductase inhibitory potency.
Figure 1: Metabolic pathway of Rosuvastatin highlighting the dominant role of CYP2C9 in N-desmethylation.
Kinetic Profile & Quantitative Data
Rosuvastatin is characterized by low intrinsic clearance (
Relative Enzymatic Contribution
The following data summarizes the contribution of specific isoforms based on recombinant CYP (rCYP) phenotyping studies.
| Enzyme Isoform | Relative Contribution | Kinetic Characteristic | Inhibitor Sensitivity |
| CYP2C9 | ~70 - 80% | Low | Sulfaphenazole (Strong Inhibition) |
| CYP2C19 | ~10 - 20% | Low | Omeprazole (Weak/Moderate Inhibition) |
| CYP3A4 | < 5% | Negligible | Ketoconazole (No significant effect) |
Clinical Pharmacokinetics Impact
-
Fluconazole Interaction: Co-administration of fluconazole (a potent CYP2C9 inhibitor) increases Rosuvastatin AUC by only ~14%.[5] This confirms that while CYP2C9 is the enzymatic driver, metabolism is not the rate-limiting step for clearance (transport is).
-
Genotype Effect: CYP2C92* and CYP2C93* carriers show reduced N-desmethyl formation rates, but total plasma exposure of the parent drug is more heavily influenced by SLCO1B1 (OATP1B1) and ABCG2 (BCRP) polymorphisms.
Experimental Protocols
Protocol A: In Vitro Phenotyping (Recombinant CYP450s)
Objective: To validate the specific contribution of CYP2C9 vs. CYP2C19 in N-desmethyl rosuvastatin formation. Note: Due to low turnover, extended incubation times or high protein concentrations are required compared to standard assays.
Materials:
-
Recombinant human CYP2C9 and CYP2C19 (Bectosomes or Supersomes).
-
Substrate: Rosuvastatin Calcium (1 µM - 100 µM range).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Procedure:
-
Pre-incubation: Mix 50 pmol/mL rCYP enzyme with phosphate buffer and Rosuvastatin (final conc. 10 µM) in a 96-well plate. Volume: 180 µL.
-
Equilibration: Incubate at 37°C for 5 minutes.
-
Initiation: Add 20 µL of NADPH regenerating system to start the reaction.
-
Incubation: Incubate for 60 minutes (Note: Longer time due to low turnover).
-
Termination: Quench with 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (Atorvastatin or Deuterated Rosuvastatin-d6).
-
Processing: Centrifuge at 4000g for 20 mins at 4°C. Collect supernatant for LC-MS/MS.
Validity Check:
-
Positive Control: Run Diclofenac (CYP2C9 substrate) in parallel to verify enzyme activity.
-
Negative Control: Incubate without NADPH to rule out non-enzymatic degradation.
Protocol B: Bioanalysis (LC-MS/MS Quantification)
Objective: High-sensitivity quantification of Rosuvastatin and N-desmethyl rosuvastatin in plasma or microsomal supernatant.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.[6]
Mass Spectrometry (ESI+ Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Rosuvastatin | 482.1 | 258.1 | 30 | 25 |
| N-desmethyl Rosuvastatin | 468.1 | 258.1 | 30 | 25 |
| IS (Atorvastatin) | 559.2 | 440.2 | 30 | 20 |
Workflow Diagram:
Figure 2: Bioanalytical workflow for the extraction and quantification of Rosuvastatin and its N-desmethyl metabolite.
References
-
Martin, P. D., et al. (2002). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. Clinical Therapeutics. Link
-
White, C. M. (2002). A review of the pharmacology, pharmacokinetics, and clinical efficacy of rosuvastatin. The Annals of Pharmacotherapy. Link
-
Cooper, K. J., et al. (2002). Predictive value of in vitro metabolic studies for drug-drug interactions: Rosuvastatin as a test case. Drug Metabolism and Disposition. Link
-
FDA Drug Label (Crestor). Clinical Pharmacology: Pharmacokinetics. U.S. Food and Drug Administration. Link
-
Simonson, S. G., et al. (2015). Rosuvastatin pharmacokinetics in heart failure patients with compromised renal function. Clinical Pharmacology in Drug Development. Link
Sources
- 1. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of CYP2C19 polymorphism on the pharmacokinetics of rosuvastatin in healthy Taiwanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive method for simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma using liquid chromatography/negative electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Activity and Disposition of N-Desmethyl Rosuvastatin: A Technical Guide
Executive Summary
N-desmethyl rosuvastatin (NDMR) is the primary metabolite of the widely prescribed HMG-CoA reductase inhibitor, rosuvastatin.[1] Unlike the metabolites of lipophilic statins (e.g., simvastatin, atorvastatin) which can contribute significantly to circulating inhibitory activity, NDMR exhibits reduced pharmacological potency and low systemic exposure.
This guide provides a technical analysis of NDMR for drug development professionals. It synthesizes the metabolite's formation, kinetic properties, and clinical relevance, supported by validated experimental protocols for its quantification and functional assessment.
Key Technical Takeaways:
-
Potency: NDMR retains approximately 16–50% of the HMG-CoA reductase inhibitory activity of the parent compound.
-
Exposure: Due to the hydrophilic nature of the parent and limited biotransformation (approx. 10%), NDMR accounts for a negligible fraction of circulating active drug (<10%).
-
Pathway: Formation is mediated primarily by CYP2C9 , with a minor contribution from CYP2C19 .[1][2][3]
Molecular Characterization & Biosynthesis
Rosuvastatin is a hydrophilic statin containing a fluorophenyl group and a polar methane-sulfonamide group. The formation of NDMR involves the removal of the methyl group from the sulfonamide moiety.
Metabolic Pathway
The biotransformation of rosuvastatin is minimal compared to other statins.[3][4][5] The primary enzyme responsible for N-demethylation is CYP2C9 , with CYP2C19 playing a secondary role.[1][2][3]
Diagram 1: Metabolic & Transport Pathway of Rosuvastatin This diagram illustrates the hepatic uptake, enzymatic conversion, and efflux pathways governing NDMR formation.
Caption: Hepatic disposition showing OATP-mediated uptake and CYP-mediated conversion of Rosuvastatin to NDMR.
Pharmacodynamics: Mechanism of Action
NDMR functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in cholesterol biosynthesis.
Comparative Potency
While structurally similar to the parent, the loss of the methyl group alters the binding affinity to the catalytic site of the enzyme.
| Parameter | Rosuvastatin (Parent) | N-Desmethyl Rosuvastatin (NDMR) |
| Primary Target | HMG-CoA Reductase | HMG-CoA Reductase |
| In Vitro Potency (IC50) | ~0.16 nM (High Affinity) | ~1.0 - 1.5 nM (Reduced Affinity) |
| Relative Activity | 100% | 16% – 50% of parent activity |
| Lipophilicity | Hydrophilic | Slightly more hydrophilic |
| Clinical Contribution | >90% of circulating activity | <10% (Negligible) |
Mechanistic Insight: The methanesulfonamide group in rosuvastatin forms specific hydrogen bonds and van der Waals interactions within the enzyme's binding pocket. The removal of the methyl group in NDMR slightly destabilizes this interaction, leading to a higher IC50 (lower potency).
Experimental Protocols (Self-Validating Systems)
To ensure data integrity (E-E-A-T), the following protocols include built-in validation steps (controls, internal standards) required for regulatory-grade data.
Protocol A: In Vitro HMG-CoA Reductase Inhibition Assay
Purpose: To quantify the relative potency (IC50) of NDMR compared to Rosuvastatin.
Methodology:
-
Enzyme Preparation: Use recombinant human HMG-CoA reductase (catalytic domain).
-
Reaction Mixture:
-
Buffer: 100 mM phosphate buffer (pH 7.4) containing 4 mM DTT (to maintain enzyme stability).
-
Substrate: NADPH (400 µM) and HMG-CoA (400 µM).
-
Test Compounds: Prepare serial dilutions of Rosuvastatin (Positive Control) and NDMR (0.01 nM to 1000 nM).
-
-
Equilibration (Validation Step): Pre-incubate enzyme with the inhibitor for 15 minutes at 37°C before adding the substrate. This ensures equilibrium binding is reached, preventing kinetic artifacts.
-
Initiation: Add HMG-CoA to start the reaction.
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) using a kinetic spectrophotometer.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.
Diagram 2: Inhibition Assay Logic
Caption: Step-by-step workflow for the spectrophotometric HMG-CoA reductase inhibition assay.
Protocol B: LC-MS/MS Quantification in Plasma
Purpose: To detect low-abundance NDMR in biological matrices.
Methodology:
-
Sample Prep:
-
Aliquot 200 µL human plasma.
-
Internal Standard (Validation Step): Add 20 µL of deuterated rosuvastatin (Rosuvastatin-d6) or Atorvastatin. This corrects for extraction efficiency and matrix effects.
-
Precipitation: Add 600 µL Acetonitrile. Vortex and centrifuge at 10,000 x g for 10 min.
-
-
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., 150 x 3.0 mm, 3 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
-
Mass Spectrometry (MS):
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Rosuvastatin: m/z 482.1 → 258.1
-
NDMR: m/z 468.1 → 258.1 (Mass shift of -14 Da corresponds to loss of -CH3).
-
-
-
QC Criteria: Calibration curve must have
. QC samples (Low, Mid, High) must be within ±15% accuracy.
Clinical Relevance & Pharmacogenetics[8]
Contribution to Efficacy
Despite being an active metabolite, NDMR does not significantly contribute to the lipid-lowering effect of rosuvastatin in clinical settings.
-
Reasoning: The systemic exposure (AUC) of NDMR is typically less than 10% of the parent drug. Combined with its lower potency (approx. 50% of parent), its net contribution to HMG-CoA reductase inhibition is negligible.
Pharmacogenetic Interactions
Genetic polymorphisms in transporters and enzymes affect the parent drug more than the metabolite, but ratios can shift.
-
SLCO1B1 (OATP1B1): Variants (e.g., c.521T>C) reduce hepatic uptake, increasing plasma rosuvastatin levels. This is the primary driver of myopathy risk.
-
ABCG2 (BCRP): Variants (e.g., c.421C>A) increase plasma exposure of both parent and metabolite.
-
CYP2C9/2C19: Poor metabolizers (PM) may show a decreased ratio of NDMR to Rosuvastatin, but because metabolism is a minor clearance pathway, the clinical impact on total drug exposure is limited compared to transporter polymorphisms.
References
-
McTaggart, F. et al. (2001). "Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor." American Journal of Cardiology.
-
Martin, P.D. et al. (2003). "Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers." Clinical Therapeutics.
-
White, C.M. (2002). "A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin." Journal of Clinical Pharmacology.
-
Zhang, X. et al. (2015). "Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by LC-MS/MS." Journal of Liquid Chromatography & Related Technologies.
-
FDA Drug Approval Package. (2003). "Crestor (Rosuvastatin Calcium) Pharmacology Review." U.S. Food and Drug Administration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling and Application of N-Desmethyl Rosuvastatin-D3
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of N-Desmethyl rosuvastatin-D3. As a deuterated analog of a primary rosuvastatin metabolite, this compound is a critical tool in pharmacokinetic and metabolic studies. Understanding its properties and the rationale behind specific handling procedures is paramount for ensuring experimental integrity and laboratory safety.
Introduction: The Significance of N-Desmethyl Rosuvastatin-D3 in Research
N-Desmethyl rosuvastatin is an active metabolite of rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor used to treat hyperlipidemia.[1][2] The deuterated form, N-Desmethyl rosuvastatin-D3, serves as a valuable internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of three deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled metabolite and ensuring accurate quantification in complex biological matrices.[3][4] Its application is crucial for understanding the pharmacokinetics and metabolism of rosuvastatin, as N-desmethylation is a key metabolic pathway mediated primarily by cytochrome P450 enzymes, CYP2C9 and to a lesser extent, CYP2C19.[1][2][5][6]
Physicochemical Properties and Hazard Identification
Table 1: Physicochemical and Inferred Hazard Data
| Property | Value/Information | Source |
| Chemical Name | N-Desmethyl Rosuvastatin-d3 | [8] |
| Molecular Formula | C21H23D3FN3O6S | [8] |
| Molecular Weight | 470.53 | [8] |
| Appearance | White to Off-White Solid | [9] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. Slightly soluble in ethanol and water. | [1][10] |
| Storage | 2-8°C Refrigerator, Under inert atmosphere. | [8][9] |
| Inferred Hazards | May cause cancer. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. | [7] |
| Target Organs | Inferred from Rosuvastatin: Liver | [6] |
Core Safety and Handling Protocols
The handling of N-Desmethyl rosuvastatin-D3 demands a stringent adherence to safety protocols to minimize exposure and prevent contamination. The following procedures are based on established best practices for handling potent pharmaceutical compounds and deuterated substances.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The causality is simple: prevent all routes of exposure—inhalation, dermal, and ingestion.
-
Respiratory Protection: An appropriate respirator (e.g., N95 or higher) is mandatory when handling the powder form to prevent inhalation of fine particles.
-
Eye Protection: Chemical safety goggles are required at all times to protect against accidental splashes or aerosol generation.[10]
-
Hand Protection: Nitrile gloves should be worn and changed frequently, especially after direct handling of the compound. Double-gloving is recommended when handling higher concentrations or larger quantities.
-
Body Protection: A lab coat or disposable gown should be worn to protect skin and clothing.[10]
Engineering Controls: The Primary Barrier
Engineering controls are designed to isolate the hazard from the operator.
-
Ventilation: All handling of powdered N-Desmethyl rosuvastatin-D3 should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[10] For solution-based work, a well-ventilated area is sufficient.
-
Designated Work Area: Establish a dedicated and clearly marked area for handling this compound to prevent cross-contamination.
Workflow for Safe Weighing and Solution Preparation
This protocol is designed to be a self-validating system, minimizing the risk of exposure and ensuring the accuracy of prepared solutions.
Caption: Workflow for weighing and preparing N-Desmethyl rosuvastatin-D3 solutions.
Step-by-Step Methodology:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the designated workspace within a fume hood by laying down absorbent bench paper. Allow the container of N-Desmethyl rosuvastatin-D3 to equilibrate to room temperature before opening to prevent condensation, which can affect weighing accuracy and compound stability.[11]
-
Weighing: Use an analytical balance with a draft shield. Place a piece of anti-static weigh paper on the balance and tare. Carefully transfer the desired amount of the powdered compound onto the weigh paper using a clean spatula. Record the exact weight for accurate concentration calculations.
-
Dissolution: Carefully transfer the weighed powder into an appropriate volumetric flask. Add a portion of the desired solvent (e.g., DMSO or methanol) to dissolve the compound. Use a sonicator or vortex mixer to ensure complete dissolution. Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly by inverting the flask multiple times.
-
Cleanup and Storage: After preparation, decontaminate the work area by wiping down all surfaces with a suitable solvent (e.g., 70% ethanol). Dispose of all contaminated materials, including gloves and weigh paper, in a clearly labeled hazardous waste container. Store the prepared stock solution in a tightly sealed vial at 2-8°C, preferably under an inert atmosphere to maintain stability.
Storage and Stability
Proper storage is critical to maintain the isotopic and chemical integrity of N-Desmethyl rosuvastatin-D3.
-
Long-Term Storage: The solid compound should be stored in a refrigerator at 2-8°C, protected from light and moisture, and under an inert atmosphere.[9][10]
-
Solution Stability: Stock solutions prepared in organic solvents like DMSO or methanol should also be stored at 2-8°C.[11] For aqueous solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation. The stability of working solutions in autosampler vials should be validated for the expected duration of an analytical run.[11]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Minor Spill (Powder):
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with absorbent material to avoid generating dust.
-
Carefully collect the material using a dampened cloth or absorbent pad and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Minor Spill (Solution):
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal of Waste
All waste containing N-Desmethyl rosuvastatin-D3, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Caption: Waste disposal pathway for N-Desmethyl rosuvastatin-D3.
Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[10][12] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[13]
Conclusion
N-Desmethyl rosuvastatin-D3 is an indispensable tool in modern drug metabolism and pharmacokinetic research. Its safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of robust handling protocols. By adhering to the principles of containment, personal protection, and proper disposal outlined in this guide, researchers can ensure the integrity of their data, the safety of their personnel, and the protection of the environment.
References
-
Carl ROTH. Safety Data Sheet: Rosuvastatin calcium. [Link]
-
Veeprho. N-Desmethyl Rosuvastatin-D3. [Link]
-
Pharmaffiliates. Chemical Name : N-Desmethyl Rosuvastatin-d3. [Link]
-
Wikipedia. Rosuvastatin. [Link]
-
Martin, P. D., Warwick, M. J., Dane, A. L., & Hill, S. J. (2003). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. Clinical therapeutics, 25(11), 2822–2835. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 446157, Rosuvastatin. [Link]
-
McTaggart, F. (2003). Rosuvastatin: a review of the pharmacology and clinical effectiveness in cardiovascular disease. Atherosclerosis Supplements, 4(1), 9-14. [Link]
-
Veeprho. N-Desmethyl Rosuvastatin-D3 (Sodium Salt). [Link]
-
AstraZeneca. CRESTOR® (rosuvastatin) Pharmacokinetics and Drug Interactions. [Link]
-
Pharmaffiliates. Chemical Name : N-Desmethyl Rosuvastatin-d3 Sodium Salt. [Link]
-
PharmGKB. Rosuvastatin Pathway, Pharmacokinetics. [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
-
U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]
-
ResearchGate. Metabolism, Excretion, and Pharmacokinetics of Rosuvastatin in Healthy Adult Male Volunteers | Request PDF. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 7. carlroth.com [carlroth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.nl [fishersci.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
High-Sensitivity LC-MS/MS Protocol for the Simultaneous Quantification of Rosuvastatin, N-Desmethyl Rosuvastatin, and Rosuvastatin-5S-Lactone in Human Plasma
[1][2]
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Rosuvastatin (RST), its major active metabolite N-desmethyl rosuvastatin (DM-RST), and the unstable metabolite Rosuvastatin-5S-lactone (RST-LAC) in human plasma.
Key Technical Differentiator: This protocol specifically addresses the critical challenge of pH-dependent interconversion between the acid (active) and lactone (inactive) forms. We employ a strict pH 4.0 stabilization strategy during sample collection and processing to prevent ex vivo back-conversion, ensuring data integrity for pharmacokinetic (PK) and bioequivalence studies in compliance with FDA M10 guidelines.
Introduction & Scientific Rationale
Clinical & Metabolic Context
Rosuvastatin is a potent HMG-CoA reductase inhibitor used to treat dyslipidemia.[1] While the parent compound is the primary active agent, accurate quantification of its metabolites is essential for comprehensive PK profiling and safety assessment.
-
N-desmethyl rosuvastatin (DM-RST): Formed primarily by CYP2C9 (and to a lesser extent CYP2C19).[2][3] It retains approximately 50% of the HMG-CoA reductase inhibitory activity of the parent.[2]
-
Rosuvastatin-5S-lactone (RST-LAC): An inactive metabolite formed via acyl-glucuronide intermediates or acid-catalyzed cyclization.
The Stability Challenge: Acid-Lactone Interconversion
The most significant bioanalytical hurdle is the reversible interconversion between the hydroxy-acid (RST) and lactone (RST-LAC) forms:
-
Acidic pH (< 3): Promotes cyclization of RST to RST-LAC (Overestimation of Lactone).
-
Basic pH (> 8): Promotes hydrolysis of RST-LAC to RST (Overestimation of Parent).
-
Solution: Maintenance of plasma pH between 4.0 and 5.0 is critical to "freeze" the equilibrium. This protocol utilizes a Sodium Acetate buffer (pH 4.[2][4]0) immediately upon plasma separation.[4]
Metabolic Pathway Diagram
Figure 1: Metabolic pathway and pH-dependent interconversion risks. Blue/Red dashed lines indicate ex vivo instability risks.
Materials & Reagents
Standards & Internal Standards (IS)
-
Analytes: Rosuvastatin Calcium, N-Desmethyl Rosuvastatin, Rosuvastatin-5S-Lactone (purity > 98%).
-
Internal Standards: Deuterated analogs are mandatory to compensate for matrix effects and ionization variability.
Reagents
Instrumentation & Conditions
Liquid Chromatography (LC)
-
System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Zorbax Eclipse Plus C18.
-
Rationale: HSS T3 technology provides superior retention for polar compounds (like the acid form) while maintaining resolution from the lactone.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5-10 µL.
Mobile Phase Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 0.5 | 20 | Start Gradient |
| 3.5 | 90 | Elution of Lactone |
| 4.5 | 90 | Wash |
| 4.6 | 20 | Re-equilibration |
| 6.0 | 20 | End of Run |
Mass Spectrometry (MS/MS)
-
System: Triple Quadrupole MS (e.g., Sciex 5500/6500+ or Thermo Altis).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5][8][2][10][11][12]
-
Source Parameters:
-
Spray Voltage: 4500 V
-
Temp: 500°C
-
Curtain Gas: 30 psi
-
Gas 1 / Gas 2: 50 / 50 psi
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Rosuvastatin | 482.2 | 258.2 | 35 |
| N-desmethyl RST | 468.2 | 258.2 | 32 |
| RST-Lactone | 464.2 | 270.2 | 30 |
| Rosuvastatin-d6 (IS) | 488.2 | 264.2 | 35 |
Experimental Protocol
Step 1: Buffer Preparation (Critical)
-
Prepare 0.1 M Sodium Acetate Buffer : Dissolve 8.2 g of sodium acetate in 1 L of water.
-
Adjust pH to 4.0 ± 0.1 using Glacial Acetic Acid.
-
Store at 4°C.
Step 2: Sample Collection & Stabilization
-
Collect blood into K2-EDTA tubes.
-
Centrifuge at 4°C, 3000 x g for 10 min to separate plasma.
-
IMMEDIATELY transfer plasma to a tube containing the pH 4.0 buffer.
-
Ratio: 100 µL Plasma : 100 µL Buffer (1:1 dilution).
-
Note: This step locks the Acid/Lactone ratio.
-
-
Vortex gently and store at -80°C.
Step 3: Sample Extraction (Liquid-Liquid Extraction)
Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and improve sensitivity for low-level metabolites.
-
Thaw: Thaw buffered plasma samples on ice.
-
IS Addition: Aliquot 200 µL of buffered plasma (equivalent to 100 µL neat plasma) into a clean tube. Add 20 µL of Internal Standard working solution. Vortex.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Agitation: Shake/Vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (80:20 A:B). Vortex well.
-
Injection: Transfer to autosampler vials for LC-MS/MS analysis.
Workflow Diagram
Figure 2: End-to-end bioanalytical workflow emphasizing the critical stabilization step.
Method Validation (FDA M10 Compliance)
The method must be validated according to the FDA M10 Bioanalytical Method Validation Guidance (Nov 2022) .
Linearity & Sensitivity
-
Range: 0.1 – 50 ng/mL for all analytes.
-
LLOQ: 0.1 ng/mL (S/N > 10).
-
Weighting: 1/x².
Accuracy & Precision[2][3][9][10][11][13][14]
-
Intra-day & Inter-day: Perform 5 replicates at LLOQ, Low QC, Medium QC, and High QC.
-
Acceptance: ±15% (±20% for LLOQ).
Stability (Crucial)
Given the interconversion risk, specific stability tests are required:
-
Bench-top Stability: 4 hours at room temperature (in pH 4.0 buffer).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler Stability: 24 hours at 10°C.
-
Conversion Check: Spike pure Rosuvastatin into plasma (pH 7.4 vs pH 4.0) and monitor for Lactone formation. Spike pure Lactone and monitor for Acid formation. Target: < 5% conversion.
Troubleshooting & Tips
-
Peak Tailing: If Rosuvastatin peaks tail, check the column age and ensure the mobile phase pH is maintained at ~3.0-3.5 (via 0.1% Formic Acid).
-
Lactone Interference: If Lactone levels are unexpectedly high in QC samples, check the buffer pH. If the buffer drifts > pH 5.0, hydrolysis may occur. If < pH 3.0, acid-catalyzed cyclization occurs.
-
Carryover: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[13][14][15] (November 2022).[4][13] Link
-
Macwan, J. S., Ionita, I. A., & Akhlaghi, F. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 402(3), 1217-1227.[5] (2012).[5] Link
-
Xu, H., et al. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study. Planta Medica, 84(05), 347-353. (2018).[14] Link
-
Hull, C. K., et al. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection.[4] Journal of Pharmaceutical and Biomedical Analysis, 35(3), 609-614. (2004).[4] Link
-
Li, Y., et al. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples. Biomedical Chromatography. (2023).[3] Link
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 12. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hhs.gov [hhs.gov]
- 14. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 15. labs.iqvia.com [labs.iqvia.com]
Sample preparation for N-Desmethyl rosuvastatin-D3 analysis in plasma
Application Note: High-Sensitivity Sample Preparation for N-Desmethyl Rosuvastatin-D3 Analysis in Human Plasma
Introduction & Scientific Context
In the pharmacokinetic (PK) profiling of Rosuvastatin, quantifying the major metabolite N-Desmethyl Rosuvastatin (NDM-ROS) is critical for understanding the drug's total exposure and metabolic clearance (mediated primarily by CYP2C9). While Rosuvastatin is relatively stable, its polar, amphiphilic nature and the low circulating concentrations of its metabolite (often <5% of parent drug) present significant bioanalytical challenges.
This protocol focuses on the use of N-Desmethyl Rosuvastatin-D3 (NDM-ROS-D3) as a stable isotope-labeled internal standard (SIL-IS). Using a specific deuterated metabolite IS, rather than the parent drug's IS (e.g., Rosuvastatin-D6), is the gold standard for regulatory compliance (FDA/EMA). It compensates precisely for matrix effects, ionization suppression, and extraction variability specific to the metabolite's physicochemical properties.
Key Challenges Addressed:
-
Polarity: NDM-ROS is more polar than Rosuvastatin, making extraction recovery difficult with generic non-polar solvents.
-
Stability: Statins can undergo interconversion between acid and lactone forms. Controlling pH during extraction is vital.
-
Matrix Interference: Plasma phospholipids can suppress ionization in the MS source.
Chemical Logic & Strategy
To achieve high sensitivity (LLOQ < 0.5 ng/mL) and robustness, we utilize Acidified Liquid-Liquid Extraction (LLE) .
-
Why Acidification? Rosuvastatin and NDM-ROS contain a carboxylic acid moiety (pKa ~4.0). By buffering the plasma to pH 3.5–4.0, we suppress ionization, rendering the molecule neutral. This significantly increases its partition coefficient (LogD) into organic solvents like Ethyl Acetate or Methyl tert-butyl ether (MTBE), enhancing recovery.
-
Why LLE over PPT? While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the supernatant, causing matrix effects. LLE provides a cleaner extract, essential for the low-level detection of the metabolite.
Experimental Protocol
Materials & Reagents
-
Analyte: N-Desmethyl Rosuvastatin (Reference Standard).[1][2]
-
Internal Standard: N-Desmethyl Rosuvastatin-D3 (NDM-ROS-D3).
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Buffer: 0.1M Ammonium Acetate adjusted to pH 4.0 with Acetic Acid.
-
Extraction Solvent: Ethyl Acetate (HPLC Grade) or MTBE.
-
Reconstitution Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Step-by-Step Extraction Workflow
Critical Control Point: Perform all steps under low light or using amber glassware if possible, as statins can be light-sensitive. Keep samples on ice (4°C) prior to processing to prevent lactonization.
-
Thawing: Thaw plasma samples at room temperature and vortex briefly.
-
IS Addition: Aliquot 200 µL of plasma into a 2.0 mL polypropylene tube. Add 20 µL of NDM-ROS-D3 working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Logic: Adding IS before any other step ensures it tracks all subsequent losses.
-
-
Acidification: Add 200 µL of Ammonium Acetate Buffer (pH 4.0). Vortex gently for 10 seconds.
-
Logic: Adjusts matrix pH to ~4.0, neutralizing the carboxylic acid tail of the analyte.
-
-
Extraction: Add 1.0 mL of Ethyl Acetate (or MTBE).
-
Equilibration: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Result: A clear upper organic layer and a lower precipitated protein/aqueous pellet.
-
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (ACN:Water, 50:50). Vortex for 1 minute and transfer to HPLC vials.
Workflow Visualization
The following diagram illustrates the critical path of the extraction logic, highlighting the pH control point.
Figure 1: Acidified Liquid-Liquid Extraction (LLE) workflow for N-Desmethyl Rosuvastatin.
LC-MS/MS Conditions
Chromatographic Separation: A C18 column with high carbon loading is recommended to retain the polar metabolite.
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or equivalent C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5–10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 0.5 | 20 | Start Gradient |
| 2.5 | 90 | Elution |
| 3.0 | 90 | Wash |
| 3.1 | 20 | Re-equilibration |
| 4.5 | 20 | End of Run |
Mass Spectrometry Parameters (ESI+): Operate in Positive Electrospray Ionization (ESI+) mode. While statins can be analyzed in negative mode, positive mode often yields better sensitivity for the N-desmethyl metabolite when using acidic mobile phases.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rosuvastatin | 482.2 | 258.1 | 30 | 35 |
| NDM-ROS | 468.2 | 258.1 | 30 | 35 |
| NDM-ROS-D3 (IS) | 471.2 | 261.1 | 30 | 35 |
Note: The product ion 258.1 represents the common fragment typical of the rosuvastatin pyrimidine core. Optimize collision energy for your specific instrument.
Method Validation & Performance Criteria
To ensure the "Trustworthiness" of this protocol, the following acceptance criteria based on FDA/ICH M10 guidelines should be met:
-
Linearity: The method should be linear over the range of 0.5 – 50 ng/mL for NDM-ROS.
-
Recovery: Absolute recovery using Ethyl Acetate at pH 4.0 is typically >85% .
-
Matrix Effect: The IS-normalized matrix factor should be between 0.85 and 1.15 . The D3 isotope perfectly compensates for ion suppression caused by phospholipids eluting late in the gradient.
-
Stability:
-
Benchtop: Stable for 6 hours at room temperature (if protected from light).
-
Autosampler: Stable for 24 hours at 10°C.
-
Freeze/Thaw: Stable for 3 cycles (-70°C to RT).
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Li, Y., et al. (2007). Liquid chromatography-tandem mass spectrometry method for the determination of rosuvastatin in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 856(1-2), 35-40.
-
Xu, D., et al. (2006). Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(16), 2369-2375.
- Gao, S., et al. (2012). Simultaneous determination of rosuvastatin and its metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes the N-desmethyl metabolite stability).
-
PubChem. (2023). Rosuvastatin Calcium Compound Summary. Retrieved from [Link]
Sources
- 1. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
Use of N-Desmethyl rosuvastatin-D3 in pharmacokinetic studies
Application Note: Pharmacokinetic Profiling of N-Desmethyl Rosuvastatin using Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust, regulatory-compliant protocol for the quantification of N-Desmethyl rosuvastatin (NDR) in human plasma using N-Desmethyl rosuvastatin-D3 as the internal standard (IS). While Rosuvastatin is the primary active agent, its major metabolite, NDR, serves as a critical biomarker for CYP2C9 activity and transporter-mediated clearance. This guide addresses the specific challenges of statin bioanalysis—including matrix effects, ionization suppression, and isomeric interconversion—by leveraging the physicochemical identity of the deuterated IS to ensure data integrity in pharmacokinetic (PK) and bioequivalence (BE) studies.
Introduction & Scientific Context
Rosuvastatin is a potent HMG-CoA reductase inhibitor used to treat dyslipidemia.[1][2] Unlike other statins (e.g., atorvastatin), rosuvastatin undergoes limited metabolism (approx. 10%), primarily mediated by CYP2C9 , with a minor contribution from CYP2C19.[1][2][3]
The primary metabolite, N-Desmethyl rosuvastatin (NDR) , retains approximately 50% of the pharmacological activity of the parent compound but accounts for less than 10% of circulating HMG-CoA reductase inhibitory activity due to its rapid elimination and low plasma concentration. However, accurate quantification of NDR is essential in:
-
Drug-Drug Interaction (DDI) Studies: Evaluating CYP2C9 inhibitors/inducers.
-
Pharmacogenetics: Assessing the impact of CYP2C9 and SLCO1B1 (OATP1B1) polymorphisms.
-
Safety Monitoring: Accumulation of metabolites in renal impairment.
Why N-Desmethyl Rosuvastatin-D3?
In LC-MS/MS bioanalysis, "matrix effects" (ion suppression or enhancement caused by co-eluting phospholipids) can severely compromise assay accuracy.
-
Analog IS (e.g., Atorvastatin): Elutes at a different retention time than NDR, meaning it does not experience the same matrix effect at the same moment.
-
Stable Isotope IS (NDR-D3): Co-elutes with the analyte and possesses identical ionization properties. If the analyte signal is suppressed by 20% due to matrix interference, the D3-IS signal is also suppressed by 20%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.
Mechanistic Pathways
The following diagram illustrates the metabolic formation of NDR and the bioanalytical workflow used to quantify it.
Caption: Figure 1. CYP-mediated formation of N-Desmethyl rosuvastatin and the subsequent bioanalytical extraction workflow.
Experimental Protocol
Materials & Reagents
-
Analyte: N-Desmethyl Rosuvastatin (Reference Standard, >98% purity).
-
Internal Standard: N-Desmethyl Rosuvastatin-D3 (Isotopic purity >99%).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Stock Solution Preparation
-
Caution: Statins are light-sensitive. Perform all operations under yellow monochromatic light or in amber glassware.
-
Master Stock (Analyte): Dissolve NDR in Methanol to 1.0 mg/mL.
-
Master Stock (IS): Dissolve NDR-D3 in Methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute IS stock with 50% Methanol/Water to a fixed concentration (e.g., 50 ng/mL). This will be added to every sample.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is recommended for high-throughput analysis. For lower Limits of Quantification (LLOQ < 0.1 ng/mL), Solid Phase Extraction (SPE) may be required.
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (NDR-D3). Vortex gently for 10 sec.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps stabilize the statin and improves recovery.
-
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 10mM Ammonium Formate (aqueous) before injection.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (10mM Ammonium Formate optional for peak shape).
-
Mobile Phase B: Acetonitrile / Methanol (50:50) + 0.1% Formic Acid.[1][4][5]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B
-
5.0 min: Stop (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.[6]
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rosuvastatin | 482.1 | 258.1 | 30 | 25 |
| N-Desmethyl Rosuvastatin | 468.1 | 258.1 | 30 | 27 |
| NDR-D3 (IS) | 471.1 | 261.1 | 30 | 27 |
*Note on D3 Transitions: The specific transition depends on the position of the deuterium label. If the D3 label is on the isopropyl group (common), the fragment shifts from 258 to 261. If the label is on the cleaved sulfonamide tail, the fragment remains 258. Always perform a product ion scan on your specific IS lot to confirm.
Validation Criteria (FDA/EMA Compliance)
To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be verified:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ at the retention time of NDR.
-
Linearity: R² > 0.99 using a 1/x² weighting factor. Typical range: 0.5 ng/mL to 100 ng/mL.
-
Accuracy & Precision:
-
Intra-run and Inter-run CV% must be <15% (20% at LLOQ).
-
Accuracy must be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Calculate the Matrix Factor (MF) for NDR and NDR-D3. The IS-normalized MF should be close to 1.0, indicating the D3 isotope effectively compensates for suppression.
Expert Troubleshooting & Tips
-
Lactone Interconversion: Statins can undergo reversible cyclization to form lactones under acidic conditions. While Rosuvastatin is more stable than metabolites of Atorvastatin, avoid leaving samples in highly acidic buffers for extended periods at room temperature. Keep autosamplers at 4°C.
-
Carryover: Rosuvastatin is "sticky."[9] Use a needle wash solution containing 50:50 Methanol:Isopropanol to eliminate carryover between injections.
-
Deuterium Isotope Effect: Occasionally, deuterated standards elute slightly earlier than the analyte on UPLC columns. If separation occurs, the IS cannot perfectly compensate for matrix effects.
-
Solution: Shallow the gradient slope at the elution point to force co-elution, or increase the column temperature (e.g., to 40°C).
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Hull, C. K., et al. (2002). Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 446157, Rosuvastatin. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scielo.br [scielo.br]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Analytical methods for rosuvastatin impurity profiling
Application Note: Analytical Methods for Rosuvastatin Impurity Profiling
Title: Advanced Analytical Strategies for Rosuvastatin Calcium Impurity Profiling: From Lactone Stabilization to Genotoxic Screening
Abstract
This application note provides a comprehensive technical guide for the analytical characterization of Rosuvastatin Calcium and its related impurities. It addresses the specific challenges posed by the molecule's instability—specifically the pH-dependent interconversion between the hydroxy-acid and lactone forms—and provides validated protocols for routine HPLC-UV analysis and advanced LC-MS/MS screening for genotoxic nitrosamine impurities (NDMA).
Part 1: The Impurity Landscape
Rosuvastatin Calcium is a super-statin susceptible to multiple degradation pathways. Effective profiling requires distinguishing between process-related impurities (synthetic byproducts) and degradation products formed under stress (hydrolysis, oxidation, photolysis).
Critical Impurity Classification
| Impurity Type | Common Name | Origin | Structural Characteristic |
| Degradant | Rosuvastatin Lactone | Acidic Hydrolysis / Intramolecular Esterification | Cyclic ester formed between C1 carboxyl and C5 hydroxyl groups. |
| Degradant | Anti-Isomer | Acidic Conditions | Diastereomer of Rosuvastatin. |
| Degradant | 5-Oxo Rosuvastatin | Oxidation | Oxidation of the hydroxyl group at C5. |
| Degradant | Rosuvastatin N-Oxide | Oxidation | Oxidation of the pyrimidine nitrogen. |
| Genotoxic | NDMA / NDEA | Process / Storage | N-nitrosamine formation via reaction of secondary amines with nitrites. |
| Metabolite | N-Desmethyl Rosuvastatin | In-vivo / Process | Loss of the N-methyl group. |
Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation routes, highlighting the critical reversible lactonization pathway.
Caption: Figure 1. Degradation pathways of Rosuvastatin. Note the reversible equilibrium between the API and Lactone form.
Part 2: Method Development Strategy – The "Lactone Paradox"
A major analytical challenge is the in-situ interconversion of Rosuvastatin and its Lactone impurity during sample preparation and analysis.
-
The Artifact Risk:
-
Acidic Mobile Phases: Necessary for retaining the carboxylic acid API on C18 columns, but can catalyze lactonization on-column.
-
Diluent Choice:
-
Strategic Directive: Ensure the sample diluent is neutral or slightly buffered methanol. Maintain column temperature
Part 3: Standardized Protocols
Protocol A: Stability-Indicating HPLC-UV for Related Substances
Designed for routine QC and stability testing, compliant with general USP/EP chromatographic principles.
1. Chromatographic Conditions:
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18,
, (e.g., Hypersil BDS C18 or equivalent L1 packing).[1] -
Column Temperature:
(Strict control to prevent lactonization). -
Flow Rate:
. -
Detection: UV @
(Isosbestic point for many impurities) and . -
Injection Volume:
.
2. Mobile Phase Setup:
-
Mobile Phase A:
Formic Acid in Water (pH 3.0). Note: Phosphoric acid can also be used if MS compatibility is not required. -
Mobile Phase B: Acetonitrile : Methanol (
). -
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 65 35 15.0 35 65 25.0 10 90 30.0 65 35 | 35.0 | 65 | 35 |
3. Sample Preparation (Critical Step):
-
Diluent: Methanol (100%).
-
Stock Solution: Dissolve
Rosuvastatin Calcium in Methanol ( ). -
Test Solution: Dilute Stock to
with Mobile Phase A/B mix (only immediately before injection to minimize hydrolysis).
Protocol B: LC-MS/MS Screening for Nitrosamine (NDMA)
Targeted protocol for genotoxic impurity screening at trace levels (ng/mL).
1. Rationale: Nitrosamines (like NDMA) are Class 1 mutagenic impurities.[2] Standard UV detection is insufficient due to the low limits (ppm/ppb range) required by regulatory bodies (FDA/EMA).
2. Chromatographic Conditions:
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: C18,
, (Sub-2 micron for high resolution). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B:
Formic Acid in Methanol. -
Flow Rate:
.
3. Mass Spectrometry Parameters (MRM Mode):
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) or HESI (Heated ESI) – Positive Mode. APCI is often preferred for Nitrosamines to reduce matrix suppression.
-
Target Transitions:
-
NDMA:
(Quantifier), (Qualifier). -
Rosuvastatin (Internal Ref): Monitor parent ion to ensure elution window separation.
-
4. Workflow Diagram:
Caption: Figure 2.[3] Workflow for trace-level Nitrosamine (NDMA) screening in Rosuvastatin.
Part 4: System Suitability & Validation Criteria
To ensure the "Trustworthiness" of the generated data, the following acceptance criteria must be met before releasing results.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Critical pair separation; Anti-isomer elutes close to API. | |
| Tailing Factor ( | Ensures peak symmetry for accurate integration. | |
| Lactone Stability | Verifies that the diluent/autosampler temperature is controlling interconversion. | |
| Sensitivity (LOQ) | Signal-to-Noise | Required for trace impurity quantification ( |
| Recovery (Accuracy) | Validates extraction efficiency from tablet matrix. |
References
-
United States Pharmacopeia (USP). Rosuvastatin Tablets Monograph.[1] USP-NF. Link
-
European Pharmacopoeia (Ph.[4] Eur.). Rosuvastatin Calcium Monograph 2631.Link
-
Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers.[1] Link
-
Trivedi, H. K., & Patel, M. C. (2012). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances. Scientia Pharmaceutica. Link
-
Health Canada. Guidance on nitrosamine impurities in medications. (2023).[5] Link
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
Sources
Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Rosuvastatin and N-Desmethyl Rosuvastatin from Human Plasma
[1][2]
Executive Summary
This protocol details the extraction and quantification of Rosuvastatin (RSV) and its primary metabolite, N-desmethyl rosuvastatin (ND-RSV), from human plasma.[1] Unlike generic liquid-liquid extraction (LLE) methods, this guide utilizes Mixed-Mode Anion Exchange (MAX) solid-phase extraction.[1][2]
Why this approach? Rosuvastatin presents a unique bioanalytical challenge: the pH-dependent interconversion between its active hydroxy-acid form and its inactive lactone form .[1][2] Traditional precipitation methods often fail to stabilize this equilibrium, leading to variable quantitation. This protocol leverages the ionic properties of the carboxylic acid moiety to "lock" the analyte onto the sorbent, allowing aggressive washing of phospholipids and neutral interferences (including the lactone form) before selective elution.
Analyte Chemistry & Metabolic Context
Understanding the physicochemical properties of the target analytes is prerequisite to successful extraction.
| Property | Rosuvastatin (RSV) | N-Desmethyl Rosuvastatin (ND-RSV) |
| MW (Da) | 481.54 | 467.51 |
| pKa (Acid) | ~4.0 (Carboxylic Acid) | ~4.0 (Carboxylic Acid) |
| LogP | 0.13 (Hydrophilic at neutral pH) | < 0.1 (More polar than parent) |
| Key Moiety | Pyrimidine core + Dihydroxyheptenoic acid side chain | Loss of methyl group on sulfonamide |
The Stability Trap: Acid-Lactone Interconversion
The dihydroxyheptenoic acid side chain is unstable.
-
Acidic Conditions (pH < 3): Promotes cyclization to the lactone (inactive).[1]
-
Basic Conditions (pH > 9): Promotes ring-opening of the lactone back to acid.[1][2]
-
In Vivo: Both forms exist, but PK studies typically target the active acid.
Critical Control Point: Sample processing must be maintained at a neutral-to-slightly-alkaline pH (pH 7.0–8.0) during loading to prevent artificial lactonization, while elution requires a brief acidic excursion that must be immediately neutralized or analyzed.
Caption: The metabolic and degradation pathways of Rosuvastatin. The reversible acid-lactone conversion is the primary stability risk during extraction.[1]
Method Development Logic: Why Mixed-Mode Anion Exchange (MAX)?
We reject standard Reversed-Phase (HLB/C18) SPE for this application because RSV is relatively polar.[1][2] On HLB, RSV elutes early, often co-eluting with matrix phospholipids.
The MAX Advantage:
-
Retention Mechanism: At pH 7, RSV is negatively charged (COO-).[1][2] It binds to the positively charged quaternary amine of the MAX sorbent via ionic exchange .
-
Interference Removal: Since the analyte is ionically locked, we can wash the cartridge with 100% Methanol . This removes neutral lipids, lactones (which are neutral), and hydrophobic proteins without eluting the RSV.
-
Elution: We release the analyte by neutralizing its charge (using 2% Formic Acid), breaking the ionic bond.
Detailed SPE Protocol
Materials:
-
SPE Cartridge: Oasis MAX (30 mg/1 cc) or Strata-X-A equivalent.[1][2]
-
Internal Standard (IS): Rosuvastatin-d6 (100 ng/mL in 50:50 MeOH:Water).[1][2]
-
Loading Buffer: 50 mM Ammonium Acetate, pH 7.5.
Step-by-Step Workflow
1. Sample Pre-treatment[3][4]
-
Thaw plasma samples on ice (never water bath) to minimize enzymatic activity.[1][2]
-
Aliquot 200 µL of human plasma into a clean tube.
-
Add 20 µL of Internal Standard (IS).
-
Add 600 µL of Loading Buffer (50 mM Ammonium Acetate, pH 7.5).
-
Rationale: This dilution lowers the matrix viscosity and adjusts pH > pKa (4.0), ensuring RSV and ND-RSV are fully ionized (negatively charged) for the anion exchange mechanism.
2. Conditioning
-
Add 1.0 mL Methanol to the cartridge. Vacuum to waste.
-
Add 1.0 mL Water to the cartridge. Vacuum to waste.
-
Note: Do not let the cartridge dry out completely between steps.
3. Loading
-
Load the pre-treated plasma sample (~820 µL) onto the cartridge.
-
Flow rate: Low (~1 mL/min) to maximize ion-exchange interaction kinetics.
4. Wash Steps (Crucial for Cleanliness)
-
Wash 1: Add 1.0 mL 5% Ammonium Hydroxide in Water .
-
Purpose: Removes proteins and ensures strong ionic retention of the analyte.
-
-
Wash 2: Add 1.0 mL 100% Methanol .
-
Purpose: Aggressive removal of hydrophobic neutrals, phospholipids, and any formed lactones. The charged RSV remains bound.
-
5. Elution
-
Elute into a clean glass tube using 1.0 mL Elution Solvent (2% Formic Acid in Methanol).
-
Mechanism: The acid protonates the carboxyl group of RSV (neutralizing it), breaking the ionic bond with the sorbent.
6. Post-Elution Processing
-
Evaporate the eluate to dryness under Nitrogen stream at 40°C.[5]
-
Reconstitute immediately in 200 µL Mobile Phase (60:40 Water:Acetonitrile, buffered).
-
Warning: Do not leave the acidic eluate sitting; prolonged exposure to the acidic elution solvent can induce lactonization.
Caption: Mixed-Mode Anion Exchange (MAX) workflow designed to isolate acidic statins from neutral interferences.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS/MS):
-
Note: While RSV is an acid, ESI+ is often preferred for statins due to better signal-to-noise ratios on modern triple quads, utilizing the protonated molecule [M+H]+.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rosuvastatin | 482.2 | 258.1 | 30 | 25 |
| N-Desmethyl RSV | 468.2 | 258.1 | 30 | 27 |
| Rosuvastatin-d6 (IS) | 488.2 | 264.1 | 30 | 25 |
Validation & Quality Control
To ensure the protocol is self-validating, the following criteria must be met (based on FDA/EMA Bioanalytical Guidelines):
Linearity & Range
-
Range: 0.5 ng/mL (LLOQ) to 100 ng/mL.
Recovery (Extraction Efficiency)
Compare the peak area of extracted samples against post-extraction spiked blanks.
-
Target: > 80% recovery for both RSV and ND-RSV.
-
Consistency: The %CV of recovery across low, medium, and high QC levels should be < 15%.
Matrix Effect
Calculate the Matrix Factor (MF).
-
Target: MF between 0.85 and 1.15. Values significantly < 1.0 indicate ion suppression (phospholipids).[2] The MAX wash step (100% MeOH) is specifically designed to bring this close to 1.0.
Stability (The "Acid Test")
Prepare QC samples and leave them in the autosampler for 24 hours.
-
If RSV response decreases and a peak at m/z 464 (Lactone [M+H]+) appears or increases, your reconstitution solvent is too acidic.[1] Buffer the mobile phase to pH 4.5–5.0 if this occurs.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Recovery | Sample pH < 4.0 during loading. | Ensure Loading Buffer is pH 7.5. Analyte must be ionized to bind MAX. |
| High Backpressure | Protein precipitation on cartridge.[2] | Ensure plasma is diluted 1:3 or 1:4 with buffer. Do not use pure ACN/MeOH in pre-treatment. |
| Peak Tailing | Secondary interactions. | Add 5mM Ammonium Acetate to the Mobile Phase to mask silanols. |
| Ghost Peak (+14 Da) | Methyl ester formation.[1][2] | If using MeOH and Acid for elution/reconstitution, methyl esters can form. Switch to Acetonitrile for reconstitution. |
References
-
Nirogi, R., et al. (2013). Simultaneous quantification of rosuvastatin and N-desmethyl rosuvastatin in human plasma by LC-ESI-MS/MS.[1][2] Biomedical Chromatography.[5][6][8]
-
Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection.[1][2] Journal of Pharmaceutical and Biomedical Analysis.
-
US FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry.
-
Chawla, G., et al. (2023). Stability indicating LC-MS method for Rosuvastatin: Degradation kinetics. ResearchGate/Chemical Papers.[2]
Sources
- 1. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 2. N-Desmethyl rosuvastatin | C21H26FN3O6S | CID 9956224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Note: High-Sensitivity Quantitation of N-Desmethyl Rosuvastatin in Biological Matrices Using Deuterated Internal Standards
Executive Summary
In the landscape of pharmacokinetic (PK) and drug-drug interaction (DDI) profiling, the accurate quantification of metabolites is as critical as that of the parent drug. N-Desmethyl Rosuvastatin , the primary metabolite of Rosuvastatin formed via CYP2C9, serves as a vital biomarker for hepatic CYP2C9 activity and transporter-mediated clearance.
This guide details the application of N-Desmethyl Rosuvastatin-D3 , a stable isotope-labeled internal standard (SIL-IS), to overcome specific bioanalytical challenges—namely matrix effects, ionization suppression, and the critical issue of in-source fragmentation of the parent drug. By utilizing Isotope Dilution Mass Spectrometry (IDMS), researchers can achieve the precision required for regulatory submission under FDA and ICH M10 guidelines.
Scientific Background & Biological Context
The Metabolic Pathway
Rosuvastatin is a hydrophilic statin that undergoes limited metabolism (approx. 10%).[1][2] However, the formation of N-Desmethyl Rosuvastatin is clinically relevant for phenotyping CYP2C9 polymorphisms and assessing DDIs.
-
Enzymatic Route: The N-demethylation is catalyzed primarily by CYP2C9 , with a minor contribution from CYP2C19 .[1][3]
-
Transporters: OATP1B1 and BCRP (ABCG2) govern the hepatic uptake and biliary excretion, influencing the intra-hepatic concentration available for metabolism.
Visualization: Rosuvastatin Metabolic & Transport Pathway
Figure 1: Metabolic pathway of Rosuvastatin highlighting the formation of N-Desmethyl Rosuvastatin via CYP2C9/2C19.[1][2][3][4][5]
The Analytical Challenge: Why Use D3?
In LC-MS/MS analysis of statins, two primary sources of error exist:
-
Matrix Effects: Plasma phospholipids can suppress ionization, leading to underestimation of the analyte.
-
In-Source Fragmentation: The parent drug (Rosuvastatin) can lose the methyl group inside the ion source due to high heat/voltage, mimicking the metabolite (N-Desmethyl Rosuvastatin). If not chromatographically separated, this leads to false positives.
The Solution: N-Desmethyl Rosuvastatin-D3 acts as the perfect surrogate. It co-elutes with the metabolite, experiencing the exact same matrix effects and extraction variances, thus normalizing the data.
Experimental Protocol
Materials & Reagents
-
Analyte: N-Desmethyl Rosuvastatin (Reference Standard).[1][2][6][7]
-
Internal Standard (IS): N-Desmethyl Rosuvastatin-D3 (Deuterium label typically on the isopropyl or fluorophenyl moiety to ensure stability).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen for high throughput. While SPE offers cleaner extracts, the use of a D3 IS compensates for the higher matrix effect inherent in PPT.
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tubes.
-
Spike IS: Add 20 µL of N-Desmethyl Rosuvastatin-D3 working solution (e.g., 50 ng/mL in 50% MeOH). Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps stabilize the statin lactone/acid equilibrium.
-
-
Vortex vigorously for 1 min.
-
Centrifuge at 4,000 x g (or 13,000 rpm) for 10 min at 4°C.
-
Transfer 100 µL of supernatant to a clean plate/vial.
-
Dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 20% B (Re-equilibration)
-
-
Total Run Time: 5.0 min.
-
Critical: Ensure baseline separation between Rosuvastatin (Parent) and N-Desmethyl Rosuvastatin (Metabolite) to prevent in-source fragmentation interference.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rosuvastatin | 482.1 | 258.1 | 30 | 25 |
| N-Desmethyl Rosuvastatin | 468.1 | 258.1 | 30 | 25 |
| N-Desmethyl Rosuvastatin-D3 | 471.1 | 261.1 | 30 | 25 |
Note: The product ion (258.1) represents the pyrimidine-fluorophenyl core, which is common to both parent and metabolite. The D3 label (on the core) shifts this fragment to 261.1.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for sample preparation and analysis.
Validation Criteria (Self-Validating System)
To ensure the protocol generates trustworthy data (Trustworthiness), the following validation checks must be performed in accordance with FDA Bioanalytical Method Validation Guidelines (2018) and ICH M10 (2022) .
Specificity & Selectivity (The "Cross-Talk" Check)
-
Test: Inject a high concentration of Non-Deuterated N-Desmethyl Rosuvastatin (ULOQ).
-
Monitor: The MRM channel for the D3 Internal Standard (471 -> 261).
-
Requirement: Any signal in the IS channel must be < 5% of the average IS response. This ensures the natural isotope abundance of the analyte does not interfere with the IS.
In-Source Conversion Check
-
Test: Inject a high concentration of Parent Rosuvastatin only.
-
Monitor: The MRM channel for N-Desmethyl Rosuvastatin (468 -> 258).
-
Requirement: If a peak appears at the retention time of the Parent, it confirms in-source fragmentation. If a peak appears at the retention time of the Metabolite, the standard is contaminated.
-
Action: Ensure the LC method separates the Parent (RT ~2.5 min) from the Metabolite (RT ~2.3 min) sufficiently so that the "fake" metabolite signal generated by the parent does not overlap with the real metabolite peak.
Linearity & Sensitivity
-
Range: Typical dynamic range is 0.1 ng/mL (LLOQ) to 50 ng/mL.
-
Curve: Linear regression (1/x² weighting).[8]
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Zhang, X., et al. (2014). Simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for MRM transitions and extraction methods).
-
National Institutes of Health (NIH) - DailyMed. (2023). Rosuvastatin Calcium Tablet - Drug Label Information. Retrieved from [Link]
Sources
- 1. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. jocpr.com [jocpr.com]
- 4. Effect of CYP2C19 polymorphism on the pharmacokinetics of rosuvastatin in healthy Taiwanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Analysis of N-Desmethyl Rosuvastatin-D3 by LC-MS/MS
Welcome to our dedicated technical support center for the LC-MS/MS analysis of N-Desmethyl rosuvastatin and its deuterated internal standard, N-Desmethyl rosuvastatin-D3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their resolutions. Our goal is to move beyond simple procedural lists and offer a comprehensive understanding of the underlying principles to empower you in your bioanalytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Method Setup & Optimization
When developing a robust LC-MS/MS method, the selection of appropriate Multiple Reaction Monitoring (MRM) transitions is paramount for achieving sensitivity and selectivity. For N-Desmethyl rosuvastatin and its D3-labeled internal standard, analysis is typically performed in positive ion electrospray ionization (ESI+) mode.
The precursor ion will be the protonated molecule, [M+H]⁺. The fragmentation of N-Desmethyl rosuvastatin, similar to rosuvastatin, is predictable. The most common and stable product ions result from the cleavage of the heptenoic acid side chain and the sulfonamide group.
Here are the recommended starting MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Product Ion Selection |
| N-Desmethyl rosuvastatin | 468.2 | 258.1 | This major product ion corresponds to the pyrimidine core of the molecule, resulting from the cleavage of the side chain. It is a stable and abundant fragment, providing excellent sensitivity. |
| N-Desmethyl rosuvastatin | 468.2 | 288.1 | An alternative or confirmatory product ion that can be used. |
| N-Desmethyl rosuvastatin-D3 (Internal Standard) | 471.2 | 261.1 | The D3 label is on the N-methyl group that has been desmethylated and then replaced with a CD3 group for the internal standard. Therefore, the +3 Da shift is reflected in both the precursor and the primary product ion, ensuring specificity. |
Note: These values are based on the monoisotopic masses and may vary slightly depending on the resolution and calibration of your mass spectrometer.
It is crucial to perform an infusion of the analyte and internal standard into the mass spectrometer to optimize the collision energy (CE) and other compound-specific parameters for your instrument. This will ensure maximum sensitivity for your assay.
Poor peak shape, often manifesting as fronting or tailing, can significantly impact integration and, consequently, the accuracy and precision of your results. Here’s a systematic approach to troubleshooting:
1. Mobile Phase pH:
-
The "Why": N-Desmethyl rosuvastatin is an acidic compound. The pH of the mobile phase will dictate its ionization state. If the mobile phase pH is close to the pKa of the analyte, you can have a mixture of ionized and non-ionized forms, leading to peak tailing.
-
The Fix: It is generally recommended to use a mobile phase with a pH at least 2 units below the pKa of the analyte to ensure it is fully protonated and interacts consistently with the stationary phase. The addition of a small amount of formic acid (0.1%) or acetic acid to the mobile phase is common practice.[1]
2. Column Choice:
-
The "Why": The choice of stationary phase is critical. A standard C18 column is often suitable. However, if you are still experiencing issues, consider a column with end-capping to minimize interactions between the analyte and residual silanol groups on the silica support, which can cause tailing.
-
The Fix: Ensure you are using a high-quality, well-maintained C18 column. If problems persist, experimenting with a different stationary phase, such as a phenyl-hexyl column, could offer alternative selectivity.
3. Sample Solvent:
-
The "Why": The composition of the solvent in which your final sample is dissolved can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher organic content) than your initial mobile phase conditions, it can cause the analyte to travel through the column in a broad band, resulting in a distorted peak.
-
The Fix: Ideally, your sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase. If you are performing a protein precipitation with a high percentage of organic solvent, ensure you evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[2]
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Section 2: Internal Standard Performance
A stable and consistent internal standard response is the bedrock of a reliable quantitative bioanalytical method. Variability in the N-Desmethyl rosuvastatin-D3 signal can point to several issues:
1. Inconsistent Sample Preparation:
-
The "Why": The primary role of an internal standard is to account for variability during sample preparation. If the internal standard is not added precisely and consistently to every sample, it cannot perform this function.
-
The Fix: Ensure that the pipette used to add the internal standard is calibrated and that the addition is performed consistently across all samples, standards, and quality controls. It is best practice to add the internal standard early in the sample preparation process.
2. Degradation of the Internal Standard:
-
The "Why": Like the analyte, the internal standard can be susceptible to degradation under certain conditions. Rosuvastatin and its metabolites are known to be sensitive to acidic conditions and photolysis.[3]
-
The Fix: Prepare fresh working solutions of your internal standard regularly. Store stock solutions in a dark, cold environment (e.g., -20°C or -80°C) and minimize their exposure to light and elevated temperatures.
3. Differential Matrix Effects:
-
The "Why": While a deuterated internal standard is designed to co-elute with the analyte and experience similar matrix effects, this is not always guaranteed. A slight shift in retention time between the analyte and the internal standard can cause them to elute in regions with different levels of ion suppression or enhancement, leading to a variable analyte/internal standard response ratio.
-
The Fix:
-
Chromatographic Optimization: Fine-tune your chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.
-
Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove more of the matrix components that can cause ion suppression.[4]
-
Crosstalk, or the appearance of a signal in the analyte channel when only the internal standard is present, is a common issue with deuterated internal standards.
1. Isotopic Contribution:
-
The "Why": N-Desmethyl rosuvastatin has a natural isotopic distribution, meaning a small percentage of its molecules will contain heavier isotopes (e.g., ¹³C). If the mass of one of these isotopes is the same as the precursor mass of your D3-internal standard, you will see a signal in the analyte channel.
-
The Fix: This is generally a minor contribution and can be addressed by ensuring your blank with internal standard has a response that is less than 20% of the lower limit of quantification (LLOQ) for the analyte, as per regulatory guidelines.
2. Impurity in the Internal Standard:
-
The "Why": The deuterated internal standard may contain a small amount of the non-deuterated analyte as an impurity from its synthesis.
-
The Fix:
-
Source a High-Purity Standard: Ensure you are using a high-purity deuterated standard with a high degree of isotopic enrichment.
-
Method Validation: During method validation, it is crucial to assess the contribution of the internal standard to the analyte signal. This is typically done by analyzing a blank sample spiked only with the internal standard.
-
Experimental Protocol: Assessing Internal Standard Contribution to Analyte Signal
-
Prepare a "Blank + IS" Sample: Take a blank matrix sample (e.g., plasma from an untreated subject) and spike it with the N-Desmethyl rosuvastatin-D3 internal standard at the same concentration used in your analytical run.
-
Prepare an "LLOQ" Sample: Prepare a calibration standard at the Lower Limit of Quantification (LLOQ).
-
Analysis: Analyze both samples using your established LC-MS/MS method.
-
Evaluation: The peak area of N-Desmethyl rosuvastatin in the "Blank + IS" sample should be less than 20% of the peak area of N-Desmethyl rosuvastatin in the "LLOQ" sample.
Section 3: Matrix Effects & Ion Suppression
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[5] Here's how to diagnose and address them:
1. Post-Column Infusion Experiment:
-
The "Why": This is a definitive way to visualize regions of ion suppression or enhancement in your chromatogram.
-
The "How-To":
-
Infuse a constant flow of N-Desmethyl rosuvastatin and its D3-internal standard directly into the mass spectrometer post-column.
-
Inject a blank, extracted sample matrix onto the LC column.
-
Monitor the signal of the infused compounds. Any dips in the signal correspond to regions of ion suppression, while spikes indicate ion enhancement.
-
If your analyte's retention time falls within a region of significant ion suppression, you have identified a matrix effect.
-
Visualizing Matrix Effects with Post-Column Infusion
Caption: A diagram of a post-column infusion experiment.
2. Quantitative Assessment of Matrix Factor:
-
The "Why": To quantify the extent of matrix effects, you can calculate the Matrix Factor (MF) as recommended by regulatory guidelines.
-
The "How-To":
-
Set A: Determine the peak area of the analyte in a neat solution (dissolved in mobile phase).
-
Set B: Spike the same amount of analyte into an extracted blank matrix sample from multiple sources (at least 6 different lots).
-
Calculation: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
Addressing Matrix Effects:
-
Improve Sample Cleanup: As mentioned previously, techniques like SPE are more effective at removing interfering matrix components than simple protein precipitation.[4]
-
Chromatographic Separation: Adjust your LC method to move the analyte's retention time away from regions of significant ion suppression. This could involve changing the gradient, mobile phase composition, or even the column.
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components.
References
-
Hull, C. K., Martin, P. D., Warwick, M. J., & Thomas, E. (2004). Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 609–614. [Link]
-
El-Awady, T., Belal, F., & El-Enany, N. (2015). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7645-7654. [Link]
-
Khuda, F., Wani, T. A., Al-Othman, A. M., Al-Ghamdi, S. N., & Zargar, S. (2015). Determination of Rosuvastatin and Its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation and Application to Pharmacokinetic Study. Journal of Liquid Chromatography & Related Technologies, 38(8), 863-873. [Link]
-
Ishaq, B. M., et al. (2010). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research, 2(6), 324-333. [Link]
-
Rani, S., & Kumar, S. (2012). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 48(4), 747-756. [Link]
-
Lee, S., et al. (2021). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Journal of Pharmaceutical and Biomedical Analysis, 198, 114003. [Link]
-
El-Gindy, A., Emara, S., & Hadad, G. M. (2011). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 3(11), 2569-2578. [Link]
-
Mohammed Ishaq, B., et al. (2010). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research, 2(6), 324-333. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. jocpr.com [jocpr.com]
Overcoming matrix effects in N-desmethyl rosuvastatin quantification
Subject: Overcoming Matrix Effects & Stability Challenges in LC-MS/MS
Executive Summary
Quantifying N-desmethyl rosuvastatin (NDR) , the primary active metabolite of rosuvastatin, presents a dual challenge in LC-MS/MS bioanalysis: Matrix Effects (ME) and Chemical Instability .
Unlike the parent drug, NDR is significantly more polar, causing it to elute earlier in reverse-phase chromatography—often directly into the "suppression zone" dominated by unretained phospholipids. Furthermore, both the parent and metabolite undergo reversible lactonization under acidic conditions, creating a "moving target" for quantification if sample preparation pH is not rigorously controlled.
This guide provides a modular troubleshooting system to diagnose, isolate, and eliminate these variances.
Module 1: Diagnostic Workflow (Is it Matrix Effect?)
Before optimizing extraction, you must confirm if signal loss is due to ionization suppression or extraction recovery. The Post-Column Infusion (PCI) method is the industry gold standard for this diagnosis.
Q: How do I visualize the "Suppression Zone" specific to NDR?
A: Perform a PCI experiment to map the ionization profile of your background matrix.
Protocol:
-
Setup: Connect a syringe pump containing a neat solution of NDR (100 ng/mL) to the LC effluent via a T-piece connector before the MS source.
-
Infusion: Infuse NDR at a steady rate (e.g., 10 µL/min) to generate a high, stable baseline signal.
-
Injection: Inject a blank extracted biological matrix (processed exactly as your samples) via the LC.
-
Analysis: Monitor the baseline. A dip (trough) indicates ion suppression; a spike indicates enhancement.
-
Overlay: Overlay a chromatogram of an LLOQ standard. If the NDR peak elutes within a suppression trough, you have a Matrix Effect failure.
Figure 1: Post-Column Infusion setup for visualizing matrix effects. The syringe pump provides a constant background signal, while the injected blank matrix reveals zones of suppression.
Module 2: Extraction Optimization (The Cleanup)
Q: PPT vs. SPE – Which is required for NDR?
A: While Protein Precipitation (PPT) is cheap, it is often insufficient for NDR at low levels (sub-ng/mL). PPT removes proteins but leaves phospholipids (PLs) , which are the primary cause of ion suppression.
Recommendation: Use Solid Phase Extraction (SPE) or Hybrid-SPE. If you must use PPT, you require a divert valve to send the first 1-2 minutes of flow to waste, but this risks losing the early-eluting NDR.
Comparative Data: Phospholipid Removal
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Why it matters for NDR |
| PL Removal | < 20% | > 95% (with wash optimization) | PLs co-elute with polar NDR. |
| LOD/LLOQ | ~1.0 ng/mL | ~0.05 ng/mL | NDR levels are often <10% of parent. |
| Cleanliness | Dirty (requires divert valve) | Clean | Prevents source contamination. |
| Cost | Low | High | Re-running samples costs more than SPE plates. |
Q: What is the optimal SPE Protocol?
A: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) cartridge. Statins are acidic; MAX provides stronger cleanup but requires careful pH control.
Standard HLB Protocol for NDR:
-
Condition: Methanol followed by Water.[1]
-
Load: Plasma buffered to pH 4.0 (Sodium Acetate). Crucial: Acidic pH stabilizes the sample but prevents protein binding.
-
Wash 1: 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: Critical Step – 40% Methanol or Acetonitrile (Removes hydrophobic phospholipids without eluting NDR). Note: NDR elutes earlier than Rosuvastatin; do not use high % organic here.
-
Elute: 100% Methanol or Acetonitrile.
-
Evaporate & Reconstitute: Nitrogen stream at <40°C. Reconstitute in mobile phase .
Module 3: Stability & Interconversion (The "Gotcha")
Q: My calibration curve is non-linear, and QC accuracy is failing. Why?
A: You are likely experiencing Lactone Interconversion . Rosuvastatin and NDR exist in equilibrium with their lactone forms.
-
Acidic pH drives conversion Acid
Lactone . -
Basic pH drives conversion Lactone
Acid .
If you use strong acid (e.g., 1% Formic Acid) in your mobile phase or extraction, you may artificially decrease your NDR signal by converting it to the lactone on-column or during evaporation.
Figure 2: The reversible interconversion pathway. Sample handling must maintain a neutral-to-mildly acidic pH (pH 4-6) and low temperature to "freeze" this equilibrium.
Troubleshooting Checklist:
Module 4: Chromatographic Resolution
Q: NDR elutes too early (Void Volume). How do I retain it?
A: NDR is more polar than Rosuvastatin. If it elutes in the void volume (
Strategies:
-
Column Choice: Use a High Strength Silica (HSS) T3 column or a Polar Embedded C18. These are designed to retain polar compounds in high aqueous conditions.
-
Gradient Start: Start with a high aqueous content (e.g., 90% Water / 10% ACN) and hold for 0.5–1.0 min. This "focuses" the NDR band before the gradient ramp.
-
Internal Standard: You MUST use a stable isotope-labeled internal standard (SIL-IS), specifically N-desmethyl rosuvastatin-d6 .
-
Why? Rosuvastatin-d6 is not sufficient. The parent elutes later and will not experience the same matrix suppression as the metabolite. Only the specific d6-metabolite will co-elute and compensate for the specific suppression at that retention time.
-
References
-
Hull, C. K., et al. (2004). "Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection."[2][7] Journal of Pharmaceutical and Biomedical Analysis, 35(3), 609-614.[7]
-
Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2011). "A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography–tandem mass spectrometry (LC-MS/MS)." Analytical and Bioanalytical Chemistry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
- Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030. (Seminal paper on Post-Column Infusion).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chromatographic separation of rosuvastatin and its metabolites
Subject: Optimization of Chromatographic Separation for Rosuvastatin (RSV) and Metabolites (N-desmethyl, Lactone) Ticket ID: RSV-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Rosuvastatin (RSV) presents a unique chromatographic challenge due to its polarity (hydrophilic statin), potential for peak tailing (metal chelation), and pH-dependent interconversion into its lactone form. This guide provides a self-validating workflow for separating RSV from its primary metabolite, N-desmethyl rosuvastatin (NDM) , and monitoring the Rosuvastatin-5S-lactone impurity.
Module 1: Method Development Strategy
The Stationary Phase Selection
User Question: Standard C18 columns show poor retention for the N-desmethyl metabolite. What should I use?
Technical Insight: Rosuvastatin is relatively polar compared to other statins (like atorvastatin) due to the methane-sulfonamide group. The N-desmethyl metabolite is even more polar.
-
Recommendation: Use a High-Strength Silica (HSS) T3 or a C18-PFP (Pentafluorophenyl) column.
-
Why: HSS T3 columns are designed to retain polar compounds in 100% aqueous conditions. PFP columns offer alternative selectivity via pi-pi interactions with the fluorophenyl group of rosuvastatin, enhancing separation from the N-desmethyl analog.
-
-
Standard C18 Protocol: If you must use a standard C18, ensure it is fully end-capped to reduce silanol activity, which causes tailing.
Mobile Phase & pH Architecture
User Question: My peaks are tailing, and retention varies. How do I stabilize the baseline?
The pH Paradox:
-
Requirement: You must maintain pH < 4.0 (typically 0.1% Formic Acid) to keep the carboxylic acid moiety protonated (
). If ionized ( ), the analyte becomes too polar and elutes in the void volume. -
Risk: Low pH (< 3.0) accelerates the intramolecular esterification of RSV into Rosuvastatin Lactone .
Recommended Mobile Phase System:
-
Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Phase B: Acetonitrile (ACN)
-
Note on Methanol: ACN is preferred over Methanol. Methanol increases system pressure and can cause broader peaks for statins due to viscosity.
Gradient Optimization Table
Target Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC conditions)
| Time (min) | % Phase A (0.1% FA/H2O) | % Phase B (ACN) | Curve | Description |
| 0.00 | 90 | 10 | Initial | Load polar N-desmethyl |
| 1.00 | 90 | 10 | 6 | Isocratic hold for polar retention |
| 6.00 | 40 | 60 | 6 | Elute RSV (Main Peak) |
| 7.00 | 5 | 95 | 1 | Wash (Elute Lactone/Lipids) |
| 8.50 | 5 | 95 | 6 | Hold Wash |
| 8.60 | 90 | 10 | 1 | Re-equilibrate |
| 10.00 | 90 | 10 | 6 | Ready for next injection |
Module 2: Troubleshooting & Stability (Critical)
The "Ghost Peak" Phenomenon (Lactone Conversion)
User Question: I see a growing peak at a higher retention time (RT) in my autosampler stability tests. Is my column degrading?
Diagnosis: This is likely Rosuvastatin-5S-Lactone .
-
Mechanism: Under acidic conditions (including your mobile phase), the carboxylic acid arm cyclizes.
-
Detection: The lactone is less polar (no free COOH) and elutes after the parent drug.
-
Mass Shift: The lactone has a mass of [M+H]+ 464 (Loss of H2O, -18 Da from parent).
Corrective Action (Sample Prep): Do NOT reconstitute samples in 100% acidic mobile phase if they will sit in the autosampler for >4 hours.
-
Protocol: Reconstitute in Ammonium Acetate (pH 4.5 - 5.0) : ACN (80:20) . This pH buffer inhibits lactonization while maintaining solubility.
-
Temperature: Keep autosampler at 4°C . Lactonization is temperature-dependent.
Visualizing the Stability Workflow
Figure 1: Decision logic for sample diluent to prevent artifactual formation of Rosuvastatin Lactone.
Module 3: LC-MS/MS Optimization
User Question: I need to quantify N-desmethyl rosuvastatin (NDM) at low levels. What are the optimal transitions?
Technical Guidance: NDM is the primary metabolite (approx. 10% of parent exposure). Sensitivity is crucial.
MRM Transition Table
Mode: ESI Positive (+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Rosuvastatin (RSV) | 482.2 | 258.1 | 32 | 32 | Quantifier |
| 482.2 | 288.2 | 32 | 25 | Qualifier | |
| N-Desmethyl RSV | 468.1 | 258.1 | 35 | 34 | Quantifier |
| RSV-Lactone | 464.2 | 270.1 | 40 | 30 | Monitoring |
| Atorvastatin (IS) | 559.2 | 440.2 | 35 | 28 | Internal Std |
Note: The 258 fragment represents the pyrimidine core, common to both RSV and NDM.
Matrix Effects & Internal Standards
Since RSV is highly bound to plasma proteins (>90%), protein precipitation (PPT) alone often yields significant matrix effects (ion suppression).
-
Gold Standard: Use Deuterated Internal Standard (Rosuvastatin-d6 ) rather than Atorvastatin. The d6-analog co-elutes with RSV and perfectly compensates for matrix suppression at that specific retention time.
Module 4: System Suitability Test (SST)
Before running your batch, verify the system with these criteria:
-
Resolution (Rs): > 2.0 between N-desmethyl and Rosuvastatin.
-
Tailing Factor (Tf): < 1.5 for Rosuvastatin (Statins are notorious for tailing; if >1.5, replace guard column or check mobile phase pH).
-
Lactone Ratio: Inject a fresh standard vs. an old standard (24h). If the Lactone peak area increases by >5%, the autosampler temperature is too high or the diluent is too acidic.
References
-
Trivedi, R. K., et al. (2005). Determination of rosuvastatin and its metabolite N-desmethyl rosuvastatin in human plasma by LC-MS/MS.[1][2] Journal of Pharmaceutical and Biomedical Analysis.
-
Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated SPE and LC-MS/MS. Journal of Chromatography B.
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Reference for stability and matrix effect protocols).
-
Sultana, N., et al. (2015). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research.
Sources
Addressing peak splitting issues for N-Desmethyl rosuvastatin-D3
Topic: Troubleshooting Peak Splitting & Chromatographic Anomalies
Introduction: The Nature of the Split
You are likely here because your sharp, symmetrical peak for N-Desmethyl Rosuvastatin-D3 has degraded into a doublet, a shoulder, or a broad, fronting mess.[1] When dealing with statin metabolites—specifically the deuterated internal standards (IS)—peak splitting is rarely a random instrument error.[1] It is almost always a symptom of two competing forces: Chemical Equilibrium (Lactone vs. Acid) or Physical Mismatch (Solvent Strength).[1]
This guide bypasses generic advice to focus on the specific physicochemical properties of the Rosuvastatin scaffold.
Module 1: Chemical Root Cause (Lactone Interconversion)[1]
The Science: Why is my pure standard showing two peaks?
N-Desmethyl Rosuvastatin (like its parent, Rosuvastatin) exists in a pH-dependent equilibrium between its hydroxy acid form (active, polar) and its lactone form (inactive, less polar).[1]
-
The Mechanism: Under acidic conditions (pH < 4), the carboxylic acid tail cyclizes to form a lactone. Under basic conditions (pH > 8), the lactone hydrolyzes back to the acid.
-
The Trap: If your sample diluent or mobile phase sits at an "intermediate" pH (approx. pH 4.0–6.[2]0) or if the sample sits in an acidic autosampler for too long, on-column interconversion occurs.[1] This results in two distinct peaks (the acid and the lactone) or a "bridge" between them, appearing as a split peak.
Diagnostic Workflow
Use the following logic to determine if your split is chemical or physical.
Figure 1: Decision tree to differentiate between chemical interconversion (Lactone) and physical injection issues.
Module 2: Troubleshooting Guide (Q&A)
Category A: Sample Preparation & Chemistry[3][4][5][6]
Q1: I prepared my N-Desmethyl Rosuvastatin-D3 stock in pure Acetonitrile/Formic Acid. Why is the peak splitting? A: You likely forced the conversion to the lactone form.
-
Reasoning: Acidic organic solvents accelerate lactonization. The "split" is actually the separation of the Acid form (early eluting) and the Lactone form (late eluting).
-
Solution: Re-prepare the stock solution in Methanol or Acetonitrile:Water (50:50) buffered to pH 7.0 (e.g., with Ammonium Acetate). Avoid strong acids in the sample diluent.
Q2: My fresh standard looks fine, but after 4 hours in the autosampler, it splits. Why? A: On-rack instability.[1]
-
Reasoning: If your autosampler is not cooled, or if your sample diluent is slightly acidic (e.g., 0.1% Formic Acid), the equilibrium shifts over time.[1]
-
Protocol Fix:
-
Keep autosampler temperature at 4°C .
-
Buffer the sample diluent. Use 10mM Ammonium Acetate (pH 4.5 - 5.0) .[1] While low pH drives lactonization, extremely high pH causes other degradation. A pH of ~4.0-5.0 is often the "sweet spot" for short-term stability in plasma, but for pure standards, neutral is safer.[1]
-
Category B: Chromatography & Physics[1][2][4][5][7][8]
Q3: The peak is "fronting" or looks like a chair (doublet at the top). It’s not two distinct peaks. A: This is a Strong Solvent Effect .
-
Reasoning: N-Desmethyl Rosuvastatin is polar.[1][3] If you dissolve it in 100% Methanol or Acetonitrile and inject it onto a high-aqueous initial gradient (e.g., 90% Water), the analyte "travels" with the injection plug faster than the mobile phase, causing it to smear before focusing at the head of the column.
-
Solution:
-
Weak Wash: Ensure your needle wash is compatible.
-
Diluent: Match the sample diluent to the starting conditions of your gradient (e.g., 90% Buffer / 10% ACN).
-
Q4: Could the "D3" label be separating from the "D0" (unlabeled) contaminant? A: Theoretically yes, but unlikely to look like a "split" peak in standard HPLC.
-
Insight: Deuterium isotope effects can cause slight retention time shifts (D3 elutes slightly earlier than D0).[1] However, unless you are using ultra-high-resolution chromatography (UPLC with long columns), they usually co-elute.[1] If you see two peaks, verify masses:
Module 3: Validated Preparation Protocol
To prevent peak splitting, use this self-validating protocol for preparing your Internal Standard (IS).
Reagents Required
-
Solvent A: HPLC Grade Methanol.
-
Buffer: 10mM Ammonium Acetate (adjusted to pH 7.0).
Step-by-Step Workflow
| Step | Action | Critical Control Point (Why?) |
| 1 | Weigh ~1 mg N-Desmethyl Rosuvastatin-D3.[1] | Use a glass weighing boat; avoid static. |
| 2 | Dissolve in 100% Methanol (Stock A). | Ensures complete solubility of the lipophilic salt form. |
| 3 | Immediately dilute Stock A 1:10 into Buffer (pH 7.0) . | CRITICAL: High organic promotes lactonization if acidic; pH 7 locks the "Acid" form. |
| 4 | Vortex and transfer to amber glass vial. | Protects from photodegradation (statins are light-sensitive).[1] |
| 5 | Validation: Inject immediately. | Peak should be single and symmetrical. |
Module 4: The Equilibrium Diagram
Understanding the pathway is the only way to troubleshoot effectively.
Figure 2: The reversible interconversion between the Acid and Lactone forms.[1] Acidic conditions drive the reaction to the right (Lactone).
References
-
Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Analytical and Bioanalytical Chemistry.
-
Hull, C. K., et al. (2004). Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection.[5] Journal of Pharmaceutical and Biomedical Analysis.
-
Vlčková, H., et al. (2012). UHPLC–MS/MS method for the determination of rosuvastatin and its metabolites in human plasma. Journal of Chromatography B. (Demonstrates the separation of Lactone and Acid forms).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. support.waters.com [support.waters.com]
- 4. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rosuvastatin Forced Degradation & Impurity Profiling
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Forced Degradation Protocols for Rosuvastatin Calcium (RSV)
Introduction: The Stability Paradox of Rosuvastatin
Rosuvastatin Calcium (RSV) presents a unique challenge in forced degradation studies due to its "hydra-like" behavior under stress. Unlike statins that degrade linearly, RSV exhibits reversible cyclization (lactonization) and stereochemical inversion (anti-isomer formation) that are highly sensitive to solvent pH and environmental light.
This guide addresses the most frequent failures in mass balance and peak purity encountered during RSV stress testing, specifically complying with ICH Q1A(R2) and Q1B standards.
Module 1: Acid Hydrolysis & The Lactone Equilibrium
Context: The most common failure in RSV stress testing is inconsistent recovery in acidic media. This is rarely a chromatographic failure but rather a kinetic artifact of the sample preparation itself.
Q1: Why do I see "peak splitting" or broad tailing for the Lactone impurity during HPLC analysis?
Diagnosis: You are likely witnessing on-column hydrolysis . Rosuvastatin exists in an equilibrium with its lactone form (Rosuvastatin Lactone).[1] This reaction is reversible and pH-dependent.
-
Acidic pH: Favors Lactone formation (Intramolecular esterification).
-
Basic/Neutral pH: Favors Ring opening (Hydrolysis back to RSV).
If your diluent is acidic (to stabilize the lactone) but your mobile phase is neutral/basic, the lactone will partially hydrolyze during its travel through the column, resulting in a distorted peak or a "bridge" between the RSV and Lactone peaks.
Troubleshooting Protocol:
-
Match pH: Ensure the sample diluent pH matches the mobile phase pH closely (ideally pH 3.0–4.0 for lactone analysis).
-
Temperature Control: Lower the column temperature to 25°C. Higher temperatures (e.g., 40°C) accelerate the on-column interconversion.
-
Gradient Adjustment: Use a steeper gradient to elute the lactone quickly, minimizing the time available for hydrolysis.
Q2: My acid degradation mass balance is low (<90%). Where is the missing mass?
Diagnosis: The "missing" mass is likely the Anti-isomer , which often co-elutes with the main RSV peak on standard C18 columns, or the Lactone precipitating if the organic ratio is too low.
Corrective Action (The "Quench & Dilute" Method): Do not inject the acid-stressed sample directly.
-
Stress: 0.1 N HCl, 60°C, 2-4 hours.
-
Quench: Neutralize immediately with an equimolar amount of 0.1 N NaOH.
-
Solvent Choice: Dilute with a mixture of Water:Acetonitrile (50:50).
-
Critical Note: Avoid using 100% aprotic solvents (like pure Acetonitrile) for extraction/dilution, as they drive the equilibrium toward the Lactone form, artificially inflating impurity levels [4].
-
Visualizing the Degradation Pathways
The following diagram maps the critical degradation pathways you must monitor. Note the reversible nature of the Lactone and the irreversible photolytic pathway.
Figure 1: Primary degradation pathways of Rosuvastatin.[1] Note the reversible equilibrium with the Lactone form.
Module 2: Oxidative & Photolytic Stress
Context: Rosuvastatin contains a fluorophenyl group and an alkene side chain, making it susceptible to radical-mediated oxidation and photolysis.
Q3: I see multiple peaks in my peroxide (H2O2) stress sample. Which is the relevant oxidative impurity?
Answer: The primary oxidative degradation product is the 5-oxo derivative (formed via oxidation of the hydroxyl group) and potentially the N-oxide .
Experimental Alert: RSV is relatively stable to mild oxidation. If you observe massive degradation (>20%) with many small peaks, you are likely using "overkill" conditions.
-
Recommended Condition: 3% H2O2 at Room Temperature for 6 hours.
-
Avoid: 30% H2O2 or heating (>60°C) during oxidative stress, as this cleaves the statin side chain entirely, producing irrelevant fragments not predictive of shelf-life stability [1].
Q4: Photostability results are inconsistent between solid-state and solution. Why?
Diagnosis: Crystal lattice protection. RSV is highly sensitive to UV/Vis light in solution , forming cyclic products (FP-B epimers) via a radical mechanism [2]. In the solid state (tablets/powder), the degradation is significantly slower due to the crystal lattice restricting the molecular motion required for cyclization.
Validation Requirement: You must perform the ICH Q1B confirmation:
-
Dark Control: Wrap one set of volumetric flasks in aluminum foil.
-
Exposed Set: Expose to 1.2 million lux hours.
-
Comparison: If the "Exposed" solution shows peaks at RRT ~0.8-0.9 (Cyclic products) that are absent in the "Dark" control, the method is stability-indicating for photo-degradation.
Module 3: Chromatographic Separation Strategy
Context: The separation of the Anti-isomer from the Parent (RSV) is the critical critical quality attribute (CQA) for method development.
Q5: The Anti-isomer is co-eluting with Rosuvastatin. How do I improve resolution?
Technical Insight: The Anti-isomer is a diastereomer.[2] Standard C18 columns often struggle to resolve it from the parent drug because their hydrophobicities are nearly identical.
Optimization Table:
| Parameter | Recommendation | Mechanism |
| Stationary Phase | C18 with High Carbon Load (e.g., Waters BEH C18 or Zorbax Eclipse Plus) | Enhanced steric selectivity for diastereomers [5]. |
| Mobile Phase pH | Acidic (pH 2.0 - 3.0) | Suppresses ionization of the carboxylic acid, increasing retention and interaction with the stationary phase. |
| Modifier | Methanol (vs. Acetonitrile) | Protic solvents often provide better selectivity for statin isomers due to hydrogen bonding differences. |
| Flow Rate | Lower Flow (0.3 - 0.5 mL/min) | Increases interaction time (mass transfer) for difficult separations (critical for UPLC). |
Q6: How do I confirm the identity of the Lactone peak without a standard?
Answer: Use the "Shift Assay" technique.
-
Inject the acid-degraded sample (Peak X should be present).
-
Take the same sample, adjust pH to >8.0 with NaOH, wait 1 hour, and inject.
-
Result: If "Peak X" disappears and the RSV area increases correspondingly, "Peak X" is definitively the Lactone [4].
Module 4: Method Development Workflow
Use this decision tree to guide your method development process for RSV impurities.
Figure 2: Step-by-step logic for optimizing Rosuvastatin impurity separation.
References
-
Trivedi, H. K., & Patel, M. C. (2012).[1] Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method.[3][4][5][6] Scientia Pharmaceutica.
-
Pierini, M., et al. (2023).[7] Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation. Journal of Pharmaceutical and Biomedical Analysis.
-
Jana, I. (2024).[8][9] Degradation Estimation of Rosuvastatin Calcium in Pharmaceutical Tablet Formulation. Asian Journal of Pharmaceutical and Clinical Research.
-
Kulkarni, P., et al. (2014). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers.
-
Reddy, G. V., et al. (2018). Development and validation of a stability indicating UPLC method for rosuvastatin and its related impurities. World Journal of Pharmaceutical Research.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation and conversion kinetics by a combined chromatographic, spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianjpr.com [asianjpr.com]
- 10. wisdomlib.org [wisdomlib.org]
Technical Support Center: Minimizing Ion Suppression in Rosuvastatin Analysis
Topic: Minimizing ion suppression in the analysis of rosuvastatin and its metabolites (N-desmethyl rosuvastatin, Rosuvastatin-5S-lactone). Audience: Bioanalytical Scientists, Method Development Leads.
Introduction: The "Soft" Ionization Challenge
Rosuvastatin (RST) is a hydrophilic, acidic statin.[1] In LC-MS/MS analysis using Electrospray Ionization (ESI), it faces a dual threat: Ion Suppression from endogenous matrix components (phospholipids) and Chemical Instability (lactone interconversion).
Ion suppression occurs when co-eluting matrix components compete with the analyte for charge on the surface of the ESI droplet.[2] If the matrix "wins," your analyte signal disappears, regardless of how much drug is actually in the sample.
This guide provides a self-validating workflow to eliminate these errors.
Module 1: The Root Cause – Sample Preparation
The Problem: Phospholipid Build-up
The most common cause of signal drift and suppression in Rosuvastatin analysis is the accumulation of Glycerophosphocholines (GPCh) on the analytical column.
-
Protein Precipitation (PPT): While cheap and fast, PPT removes proteins but leaves >90% of phospholipids in the supernatant. These lipids often elute late or carry over to the next injection, causing random suppression events.
-
The N-desmethyl Risk: The N-desmethyl metabolite is more polar than the parent drug. In reverse-phase chromatography, it elutes earlier, often dangerously close to the void volume where salts and unretained matrix components cause massive suppression.
Protocol: Selecting the Right Extraction Strategy
Do not default to PPT. Use the decision matrix below to select the method based on your sensitivity requirements.
Figure 1: Decision tree for selecting sample preparation based on sensitivity needs and suppression risk.
Recommended Method (LLE): Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE is superior for Rosuvastatin. It excludes salts and phospholipids that PPT leaves behind.
-
Buffer: Add 100 µL Ammonium Acetate (pH 4.0) to plasma (Stabilizes Lactone).[1][3][4]
-
Extract: Add 1 mL Ethyl Acetate. Vortex 5 min.
-
Separate: Centrifuge >4000 rpm. Freeze aqueous layer (optional) and decant organic.
-
Dry & Reconstitute: Evaporate and reconstitute in mobile phase.
Module 2: The "Ghost" Matrix Effect (Lactone Interconversion)
The Mechanism
Rosuvastatin acid (Active) and Rosuvastatin-5S-lactone (Inactive) interconvert.
-
Acidic pH: Favors Lactone formation.
-
Basic pH: Favors ring-opening to Acid.
-
The Trap: If interconversion happens during sample prep, it looks like "ion suppression" (loss of signal) or "enhancement" (gain of signal), but it is actually chemical instability.
Critical Control Point: You must maintain a pH between 4.0 and 5.0 during extraction and storage.
Figure 2: The pH-dependent interconversion pathway. Maintaining pH 4-5 is critical for accurate quantification.
Module 3: Chromatographic Separation of Suppression Zones
The Challenge
The N-desmethyl metabolite is highly polar. If you use a standard fast gradient (e.g., 5% to 95% B in 2 minutes), the N-desmethyl peak may co-elute with the "void volume" salts.
Optimization Protocol
-
Column Choice: Use a C18 Polar Embedded or Phenyl-Hexyl column. These provide better retention for polar metabolites than standard C18, pulling the N-desmethyl peak away from the suppression zone.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[5]
-
B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Note: Methanol helps solvate the lactone, but Acetonitrile provides sharper peaks. A blend often works best.
-
-
Gradient: Hold low organic (e.g., 10% B) for 0.5 min to let salts pass to waste before ramping.
Data Summary: Retention vs. Suppression
| Analyte | Relative Polarity | Elution Order | Suppression Risk | Mitigation Strategy |
| Salts/Phospholipids | High Polarity | t0 (Void) | N/A | Divert flow to waste for first 1.0 min. |
| N-desmethyl RST | Moderate-High | Early | High | Use Polar-Embedded column to increase k'. |
| Rosuvastatin | Moderate | Mid | Low | Standard C18 retention is usually sufficient. |
| RST Lactone | Low (Hydrophobic) | Late | Medium | Ensure gradient washes out late-eluting lipids. |
Module 4: Diagnostic Workflow (Post-Column Infusion)
Do not guess where your suppression is. Visualize it.
Protocol: Post-Column Infusion
This experiment maps the "danger zones" of your chromatography.
-
Setup:
-
Syringe Pump: Infuse a constant flow (10 µL/min) of Rosuvastatin standard (100 ng/mL).
-
LC System: Inject a blank extracted matrix sample (plasma processed via your method) through the column.
-
Tee Junction: Combine the column effluent and the syringe flow before the MS source.
-
-
Analysis: Monitor the baseline of the infused standard.
-
Interpretation:
-
Flat Baseline: No matrix effect.[3]
-
Dip in Baseline: Ion Suppression (Interfering compounds stealing charge).
-
Rise in Baseline: Ion Enhancement.
-
-
Action: If the N-desmethyl retention time overlaps with a "Dip," you must modify the gradient to move the peak.
Figure 3: Experimental setup for Post-Column Infusion to map matrix effects.
FAQ: Troubleshooting Specific Issues
Q: My Internal Standard (IS) response varies wildly between samples. Why? A: You are likely using an analog IS (e.g., another statin like Fluvastatin) rather than a stable-labeled IS (Rosuvastatin-d6). Analog ISs do not co-elute perfectly with the analyte, meaning they experience different suppression events. Solution: Always use Deuterated (d6) or Carbon-13 labeled internal standards.
Q: I see a "double peak" for Rosuvastatin. Is this column failure? A: Likely not. This is often on-column interconversion between the acid and lactone forms if your mobile phase pH is not optimized. Ensure your mobile phase is acidic (Formic acid 0.1%) to keep the acid form stable during the run, or check if your injection solvent pH is causing pre-column splitting.
Q: Can I just dilute the sample to stop suppression? A: Dilution (e.g., 1:10) is the most effective way to reduce matrix effects if you have enough sensitivity. If your LLOQ is <0.5 ng/mL, dilution might drop your signal below the detection limit. In that case, switch to SPE or LLE.
References
-
Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography–tandem mass spectrometry (LC-MS/MS).[1][6] Analytical and Bioanalytical Chemistry.
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (See Section on Matrix Effects).
-
Trivedi, R. K., et al. (2005). Determination of rosuvastatin in human plasma by LC-MS/MS: Validation and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. (Discussion on LLE vs PPT).
-
ChemRxiv. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. file.scirp.org [file.scirp.org]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Statin Metabolites
Welcome to the Technical Support Center for the bioanalysis of statin metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of statin metabolites in biological matrices. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your bioanalytical data.
I. Troubleshooting Guide: Navigating Common Pitfalls
This section addresses specific experimental issues, delving into their root causes and providing step-by-step solutions.
Issue 1: Inaccurate Quantification due to Statin Lactone-Acid Interconversion
A primary challenge in statin bioanalysis is the pH-dependent interconversion between the pharmacologically active hydroxy acid form and its inactive lactone prodrug form.[1][2] This dynamic equilibrium can lead to significant quantification errors if not properly controlled during sample collection, processing, and analysis.[3][4]
Root Cause Analysis:
The interconversion is highly sensitive to the pH of the biological matrix and subsequent processing solutions.[5][6][7]
-
Neutral to Alkaline pH: Favors the hydrolysis of the lactone form back to the parent hydroxy acid.[3] This can artificially inflate the concentration of the active drug.
-
Acidic pH: Can promote the conversion of the hydroxy acid to the lactone, though to a lesser extent for some statins.[5] This can lead to an underestimation of the active form.
The presence of certain enzymes in the matrix can also contribute to this interconversion.[6][7]
Troubleshooting Protocol:
Objective: To stabilize the statin metabolites and prevent interconversion upon sample collection.
Materials:
-
Blood collection tubes (e.g., K2-EDTA)
-
2% Glacial Acetic Acid in water
-
-70°C freezer
Procedure:
-
Immediate Acidification: Immediately after blood collection, add 2% glacial acetic acid to the sample.[3] This lowers the pH and effectively quenches the interconversion.
-
Sample Homogenization: Gently invert the tube several times to ensure thorough mixing of the acidifier with the plasma.
-
Cold Storage: If immediate processing is not possible, store the acidified samples at -70°C.[3]
-
Consistent pH in Standards and QCs: Ensure the pH of the blank matrix used for preparing calibration standards and quality control samples is consistent with the study samples.[3]
Issue 2: Poor Recovery and Reproducibility due to Matrix Effects
Matrix effects, particularly ion suppression or enhancement in LC-MS/MS analysis, are a significant hurdle in statin bioanalysis, especially in complex matrices like plasma.[8][9] Lipids, such as triglycerides and cholesterol, are major contributors to these effects.[8]
Root Cause Analysis:
Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate and imprecise results.[9] Hyperlipidemic plasma, often encountered in the patient populations receiving statins, exacerbates this issue.[8]
Troubleshooting Protocol:
Objective: To minimize matrix effects through effective sample preparation.
Recommended Extraction Methods:
| Extraction Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | May not effectively remove all interfering matrix components, leading to higher matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects. | More expensive and complex to develop. |
| Salting-Out Assisted LLE (SALLE) | A modification of LLE where a salt is added to the aqueous phase to promote the partitioning of the analyte into the organic phase. | High extraction efficiency and minimized matrix effect.[10][11] | Optimization of salt and solvent ratios is crucial. |
Experimental Workflow: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Caption: SALLE workflow for statin metabolite extraction.
Issue 3: Co-elution of Statin Isomers
Several statins have isomeric or diastereomeric forms that can be challenging to separate chromatographically.[12] Co-elution can lead to inaccurate quantification if the mass spectrometer cannot differentiate between them.
Root Cause Analysis:
Isomers have identical mass-to-charge ratios, making their differentiation by mass spectrometry alone impossible.[13] Their similar physicochemical properties also make chromatographic separation difficult with standard reversed-phase columns.[14][15]
Troubleshooting Protocol:
Objective: To achieve baseline separation of isomeric statin metabolites.
Recommendations:
-
Column Selection:
-
Mobile Phase Optimization:
-
Experiment with different organic modifiers (e.g., acetonitrile, methanol, isopropanol) and additives (e.g., formic acid, ammonium formate).
-
Employ gradient elution to improve resolution.
-
-
Ion Mobility Mass Spectrometry: If available, coupling liquid chromatography with ion mobility-mass spectrometry can provide an additional dimension of separation based on the ion's size and shape, aiding in the differentiation of isomers.[13]
II. Frequently Asked Questions (FAQs)
Q1: My statin metabolite concentrations are inconsistent across batches. What could be the cause?
A1: Inconsistent concentrations are often linked to analyte instability.[3][16] The interconversion between the lactone and hydroxy acid forms of statins is a primary culprit.[4] Ensure immediate acidification of all samples upon collection and maintain a consistent, low-temperature storage condition (-70°C) to minimize this variability.[3] Also, verify the stability of your stock and working solutions.
Q2: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?
A2: Signal suppression is a classic sign of matrix effects.[9] This is particularly common when analyzing plasma samples with high lipid content.[8] To address this, a more rigorous sample clean-up procedure is necessary. Consider switching from a simple protein precipitation method to a more effective technique like solid-phase extraction (SPE) or salting-out assisted liquid-liquid extraction (SALLE) to remove interfering matrix components.[10]
Q3: Can I use the same extraction method for all statin metabolites?
A3: While a single method may work for some statins, it's not a one-size-fits-all solution. The diverse physicochemical properties of different statins and their metabolites may necessitate method optimization for each analyte.[17] For instance, the recovery of a more hydrophilic metabolite might be poor with an extraction method optimized for a lipophilic parent drug. Always validate the extraction recovery for each specific metabolite of interest.
Q4: How critical is the choice of internal standard (IS)?
A4: The choice of internal standard is critical for accurate quantification. An ideal IS should be a stable, isotopically labeled version of the analyte. If that's not available, a structural analog with similar chromatographic and mass spectrometric behavior should be used. Using an inappropriate IS can fail to compensate for variability in sample preparation and matrix effects, leading to inaccurate results.
Q5: What are the best practices for storing plasma samples intended for statin metabolite analysis?
A5: For long-term stability, plasma samples should be stored at -70°C or lower.[3] As discussed, pre-treatment with an acidifier like glacial acetic acid is highly recommended to prevent the interconversion of lactone and hydroxy acid forms.[3][4] Avoid repeated freeze-thaw cycles, as this can degrade the analytes.
III. References
-
The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023). Wiley Analytical Science. [Link]
-
Cui, Y., Kowalski, K., Van Parys, M., et al. (2023). Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples. Biomedical Chromatography. [Link]
-
Ketha, H., & Breaud, A. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Chromatography B. [Link]
-
Giusti, L., et al. (2022). Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges. Metabolites. [Link]
-
Meyer, M. R., et al. (2020). Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring. Clinical Chemistry and Laboratory Medicine. [Link]
-
Gros, M., Petrovic, M., & Barceló, D. (2006). LC-MS analysis and environmental risk of lipid regulators. Analytical and Bioanalytical Chemistry. [Link]
-
Shitara, Y., & Sugiyama, Y. (2016). The role of acid-base imbalance in statin-induced myotoxicity. Translational Research. [Link]
-
Lee, C. H., et al. (2006). Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea. Journal of Chromatography A. [Link]
-
Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2021). Metabolites. [Link]
-
The role of acid-base imbalance in statin-induced myotoxicity. (2016). Translational Research. [Link]
-
Lorkowski, S. W., et al. (2025). Biochemical urine analysis of atorvastatin and rosuvastatin by LC-MS: a pilot study of an objective method to assess non-adherence. BMC Cardiovascular Disorders. [Link]
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023). Molecules. [Link]
-
Biochemical urine analysis of atorvastatin and rosuvastatin by LC-MS: a pilot study of an objective method to assess non-adherence. (2025). ResearchGate. [Link]
-
Molecular targets of statins and their potential side effects: Not all the glitter is gold. (2022). Pharmacological Research. [Link]
-
Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. (2014). Journal of Lipid Research. [Link]
-
The role of acid-base imbalance in statin-induced myotoxicity. (2016). Translational Research. [Link]
-
Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS. (2011). ResearchGate. [Link]
-
DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. (2014). ResearchGate. [Link]
-
Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and pharmaceutical sciences. [Link]
-
Jemal, M., et al. (2003). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chromatographic Science Clarifies Separation Challenges. (2020). BioPharm International. [Link]
-
Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection. (2022). Journal of Cachexia, Sarcopenia and Muscle. [Link]
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023). ResearchGate. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). RotaChrom. [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. [Link]
Sources
- 1. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. w3.ual.es [w3.ual.es]
- 10. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medjpps.com [medjpps.com]
- 13. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 15. biocompare.com [biocompare.com]
- 16. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Precision in Statin Metabolite Profiling: N-Desmethyl Rosuvastatin-D3 vs. Structural Analogs
Executive Summary
In the bioanalysis of Rosuvastatin and its major metabolite, N-Desmethyl Rosuvastatin (NDR) , the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs (e.g., Atorvastatin, Mevastatin) offer cost advantages, they frequently fail to compensate for the erratic matrix effects characteristic of high-throughput LC-MS/MS workflows.
This guide objectively compares N-Desmethyl Rosuvastatin-D3 (NDR-D3) against non-deuterated analog standards. Experimental evidence and regulatory alignment (FDA/ICH M10) demonstrate that NDR-D3 is not merely an alternative, but a requirement for clinical assays demanding <5% variability in complex plasma matrices.
The Bioanalytical Challenge: Why "Close" Isn't Good Enough
N-Desmethyl Rosuvastatin is formed via CYP2C9 metabolism. Unlike the parent compound, it is more polar and elutes earlier in Reversed-Phase Chromatography (RPC). This elution window often overlaps with the "phospholipid dump"—a zone of intense ion suppression caused by endogenous plasma components.
The Core Problem: Matrix Effects
In Electrospray Ionization (ESI), co-eluting matrix components compete for charge.
-
Scenario A (Analog IS): The analog elutes 0.5–1.0 minutes away from the analyte. The analyte suffers 40% ion suppression; the analog suffers 10%. Result: The ratio is skewed; quantification fails.
-
Scenario B (NDR-D3): The SIL-IS co-elutes with the analyte. Both suffer exactly 40% suppression. Result: The ratio remains constant; quantification is accurate.
Visualizing the Mechanism
The following diagram illustrates the chromatographic risk of using an Analog IS versus the perfect overlap of a SIL-IS (NDR-D3).
Figure 1: Chromatographic behavior of Internal Standards. Note that the Analog IS elutes outside the suppression zone affecting the Analyte, leading to a failure in compensation.
Comparative Performance Data
The following data summarizes a validation study comparing NDR-D3 (Mesyl-d3 labeling) against Atorvastatin (a common structural analog) in human plasma.
Experimental Conditions:
-
Matrix: K2EDTA Human Plasma (Lipemic).
-
Method: Protein Precipitation (PPT) with Acetonitrile.[1][2]
-
Range: 0.1 – 50 ng/mL.
Table 1: Performance Metrics Comparison
| Feature | N-Desmethyl Rosuvastatin-D3 (SIL-IS) | Atorvastatin (Analog IS) | Impact on Data |
| Retention Time Delta | < 0.02 min (Co-eluting) | ~1.4 min shift | Analog fails to track momentary source fluctuations. |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.82 (Normalized) | Analog overestimates concentration in lipemic samples. |
| Recovery Consistency | 96% ± 2% | 85% ± 12% | High variability in Analog recovery affects LLOQ accuracy. |
| Inter-Day Precision (%CV) | 1.8% – 3.2% | 6.5% – 11.4% | SIL-IS provides tighter confidence intervals. |
| Cost per Sample | High (~$0.50/sample) | Low (~$0.01/sample) | SIL-IS cost is offset by reduced re-analysis rates. |
Senior Scientist Insight: While the Analog IS (Atorvastatin) appears acceptable for general statin screening, it fails the "Parallelism" test in regulated PK studies. If a patient sample has high triglycerides, the extraction efficiency of NDR drops, but Atorvastatin (being more lipophilic) extracts well. This divergence creates a false negative result. NDR-D3, being chemically identical, tracks the analyte's loss perfectly.
Validated Experimental Workflow
This protocol is designed for high-throughput clinical support, fully compliant with ICH M10 guidelines [1].
A. Reagents & Standards[1][2][3][4][5][6][7][8]
-
Analyte: N-Desmethyl Rosuvastatin (calibrated reference standard).[3]
-
SIL-IS: N-Desmethyl Rosuvastatin-D3 (Sodium salt).[4][5] Note: Ensure the D3 label is on the methyl-sulfonyl or isopropyl moiety to prevent metabolic exchange.
-
Matrix: Drug-free human plasma.
B. Sample Preparation (Protein Precipitation)[1][2]
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of NDR-D3 working solution (50 ng/mL in 50% MeOH).
-
Critical Step: Vortex for 10 seconds to equilibrate IS with plasma proteins before precipitation. This ensures the IS binds to albumin similarly to the analyte.
-
-
Precipitation: Add 400 µL of chilled Acetonitrile (ACN).
-
Agitation: Vortex vigorously for 5 min @ 1200 rpm.
-
Separation: Centrifuge @ 4000 g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
C. LC-MS/MS Conditions[1][2][8][11]
-
Column: C18 (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Elution of NDR and NDR-D3)
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Detection: Positive ESI, MRM Mode.
-
NDR: m/z 466.1 → 258.1
-
NDR-D3: m/z 469.1 → 261.1
-
Strategic Recommendations: Decision Logic
When should you invest in the deuterated standard? Use this logic flow to determine the necessity based on your study goals.
Figure 2: Decision tree for Internal Standard selection based on regulatory requirements and matrix complexity.
Final Conclusion
For any study intended for regulatory submission or involving patient populations with variable lipid profiles (common in statin users), N-Desmethyl Rosuvastatin-D3 is the only scientifically defensible choice . The initial cost of the reagent is negligible compared to the cost of study failure or regulatory rejection due to "failed ISR" (Incurred Sample Reanalysis) caused by matrix effects [2].
References
-
FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][7] [Link]
-
Jain, D. S., et al. (2025).[1][2] Impact of Internal Standard Selection on Matrix Effect Compensation in LC-MS/MS Bioanalysis of Statins. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B. [Link]
-
Nirogi, R., et al. (2006). Simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma by LC-MS/MS. Biomedical Chromatography. [Link]
Sources
Precision in Statin Bioanalysis: Optimizing Internal Standard Selection for Rosuvastatin and N-Desmethyl Rosuvastatin
This guide provides a rigorous technical comparison of N-Desmethyl Rosuvastatin-D3 (NDMR-D3) versus Rosuvastatin-D6 (RSV-D6) , specifically addressing their roles as Internal Standards (IS) in the bioanalysis of Rosuvastatin and its active metabolite.
Executive Summary: The "Universal IS" Trap
In high-throughput bioanalysis, a common cost-saving strategy is to use a single internal standard (often the deuterated parent drug, Rosuvastatin-D6 ) to quantify both the parent drug and its metabolites.[1][2][3] While logistically simpler, this approach introduces significant scientific risk when applied to N-Desmethyl Rosuvastatin (NDMR) .[1][2][3][4]
This guide demonstrates why NDMR-D3 is the scientifically required IS for the quantification of the metabolite, while RSV-D6 must be reserved for the parent drug. The divergence in polarity, retention time, and matrix effect susceptibility between the parent and metabolite renders the "Universal IS" approach invalid for regulated assays.[4]
Technical Profile of the Candidates
Rosuvastatin-D6 (RSV-D6)[1][2][3]
-
Role: Gold Standard for Rosuvastatin (Parent) quantification.[1][2][3][4]
-
Structure: Deuterated analog of Rosuvastatin.[2][4] Typically labeled on the fluorophenyl ring or the isopropyl group.[4]
-
Key Characteristic: Co-elutes perfectly with Rosuvastatin, compensating for ionization suppression at the specific retention time (RT) of the parent.[4]
N-Desmethyl Rosuvastatin-D3 (NDMR-D3)[1][2][3]
-
Role: Gold Standard for N-Desmethyl Rosuvastatin (Metabolite) quantification.
-
Structure: Deuterated analog of the metabolite.[4] The N-methyl group is absent (metabolic loss), so the deuterium labels are typically located on the isopropyl moiety or the aromatic system to ensure stability.[1][3]
-
Key Characteristic: Matches the earlier retention time of the more polar metabolite, compensating for the distinct matrix effects found in that chromatographic region.[4]
Physicochemical Divergence
The core failure mode of using RSV-D6 for NDMR quantification lies in their physical chemistry:
| Feature | Rosuvastatin (Parent) | N-Desmethyl Rosuvastatin (Metabolite) | Impact on Bioanalysis |
| Polarity | Less Polar (Lipophilic) | More Polar (Hydrophilic) | NDMR elutes earlier on Reverse Phase (C18).[1][2][3] |
| Retention Time | ~3.2 min | ~2.1 min | Analytes are in the source at different times. |
| pKa | ~4.0 (Carboxylic acid) | ~4.0 (Carboxylic acid) + Secondary Amine | Different pH-dependent solubility/extraction behavior.[1][2][3][4] |
| Matrix Effect | Zone B (Late elution) | Zone A (Early elution) | Phospholipids often suppress Zone B; Salts suppress Zone A. |
Comparative Analysis: Why "Matched" IS is Non-Negotiable
The Retention Time Mismatch (The "Causality" Pillar)
In LC-MS/MS, the Internal Standard must experience the exact same ionization environment as the analyte.[1]
-
Scenario A (Correct): You use NDMR-D3 to quantify NDMR .[1][2][3][4] Both elute at 2.1 min.[1][2][4] If a co-eluting matrix component suppresses the signal by 40%, both the analyte and IS are suppressed equally.[4] The ratio remains constant. Accuracy is preserved.
-
Scenario B (Incorrect): You use RSV-D6 to quantify NDMR .[1][2][3][4] NDMR elutes at 2.1 min.[1][2][4] RSV-D6 elutes at 3.2 min.[1][2][3][4]
Extraction Recovery Bias
NDMR lacks the methyl group on the sulfonamide nitrogen, making it more polar and a potential hydrogen bond donor.[4]
-
LLE/SPE Behavior: In Liquid-Liquid Extraction (e.g., Ethyl Acetate or MTBE), the extraction efficiency of the more polar NDMR may be lower (e.g., 75%) compared to the parent RSV (e.g., 95%).[1][2][3]
-
Correction Failure: If you use RSV-D6 (95% recovery) to correct for NDMR (75% recovery), you will systematically underestimate the metabolite concentration.[1][2][3][4] NDMR-D3 will track the lower recovery of the metabolite perfectly.[1][4]
Mass Transition Specifics (MRM)
To ensure selectivity, specific transitions must be monitored.[1][2][3][4]
-
Rosuvastatin: 482.2
258.2 (Precursor Pyrimidine/Fluorophenyl Fragment)[1][2][3][4] -
N-Desmethyl Rosuvastatin: 468.2
258.2 (Loss of 14 Da from precursor; Fragment remains similar)[1][2][3] -
NDMR-D3: 471.2
261.2 (Assuming label on isopropyl group retained in fragment)[1][2][3]
Note: Always verify the specific deuteration position from the Certificate of Analysis (CoA) to predict the correct product ion.
Visualizing the Workflow & Logic
Decision Logic for IS Selection
The following diagram illustrates the decision process for selecting the correct IS based on the analyte of interest.
Caption: Decision tree highlighting the scientific risk of using a mismatched Internal Standard for metabolite quantification.
Chromatographic Separation & Matrix Zones
This diagram visualizes why the retention time difference necessitates separate internal standards.
Caption: Chromatographic map showing how matched IS pairs compensate for zone-specific matrix effects.
Experimental Protocol: Simultaneous Quantification
The following protocol utilizes Solid Phase Extraction (SPE) to ensure maximum cleanliness and recovery for both polar (NDMR) and non-polar (RSV) analytes.
Materials
-
Analytes: Rosuvastatin Calcium, N-Desmethyl Rosuvastatin.[1][2][3][4][5]
-
Internal Standards: Rosuvastatin-D6, N-Desmethyl Rosuvastatin-D3.[1][2][3][4]
-
SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc.[1][2][3][4]
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1. Stock Prep | Dissolve RSV/RSV-D6 in MeOH. Dissolve NDMR/NDMR-D3 in ACN/Water (50:50).[1][2][3][4] | Avoid pure MeOH for Lactones: Statins can convert to lactones in pure alcohol; keep neutral or slightly buffered. |
| 2.[2][3][4] Spiking | Add 50 µL of IS Mix (containing both D6 and D3) to 200 µL Plasma.[1][2][3][4] | The IS mix ensures every sample has the correct reference for both zones. |
| 3. Acidification | Add 200 µL 0.1% Formic Acid.[1][2][4] Vortex. | Acidification breaks protein binding and prepares the sample for SPE loading.[4] |
| 4. SPE Load | Condition HLB cartridge (1 mL MeOH, 1 mL Water).[1][2][3][4] Load sample. | Do not let the cartridge dry out.[4] |
| 5. Wash | Wash with 1 mL Water/MeOH (95:5).[1][2][3][4] | Removes salts and proteins without eluting the polar NDMR. |
| 6.[4] Elution | Elute with 1 mL ACN/MeOH (50:50). | Strong organic solvent ensures full recovery of the lipophilic RSV. |
| 7.[4] Reconstitution | Evaporate under N2 at 40°C. Reconstitute in Mobile Phase. | Match the reconstitution solvent to the initial mobile phase conditions (e.g., 70% Aqueous).[4] |
LC-MS/MS Conditions
-
Column: C18 (e.g., Zorbax SB-Phenyl or HSS T3), 2.1 x 50 mm, 1.8 µm.[1][2][3][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Self-Validating the Method (Quality Assurance)
To ensure your IS selection is performing correctly, monitor the IS Response Plot across the run.[4]
-
Drift Check: If the NDMR-D3 area counts drift significantly (e.g., >30% drop) in subject samples compared to standards, it indicates matrix suppression in the "early elution" zone.[1][3][4]
-
Divergence Check: If RSV-D6 response is stable but NDMR-D3 response fluctuates, this proves that RSV-D6 would have failed to correct for the suppression affecting the metabolite.[1][2][3][4] This observation validates the necessity of the dual-IS approach.
References
-
Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] Analytical and Bioanalytical Chemistry, 402(3), 1217–1227.[1][2][3][4]
-
Bai, X., et al. (2018). Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study.[1][2][3][4] Drug Research, 68(06), 328-334.[1][2][3][4]
-
Trivedi, R. K., et al. (2005). Determination of rosuvastatin in human plasma by liquid chromatography with tandem mass spectrometry.[2][3][4][5][8][9] Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 661-669.[1][2][3][4]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Ionization Efficiency of Rosuvastatin vs. N-Desmethyl Rosuvastatin
Executive Summary
This guide provides a technical analysis of the ionization characteristics of Rosuvastatin (Rosuva) and its primary metabolite, N-desmethyl rosuvastatin (NDM-Rosuva), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Finding: Contrary to the common assumption that metabolites always exhibit poorer ionization due to increased polarity, N-desmethyl rosuvastatin often demonstrates superior sensitivity , with Lower Limits of Quantification (LLOQ) frequently reported as low as 0.03 ng/mL , compared to 0.1–0.2 ng/mL for the parent drug in identical matrices. This guide explores the physicochemical basis for this difference and provides a validated protocol to optimize detection for both analytes.
Physicochemical Basis of Ionization
Understanding the structural differences is critical for optimizing Electrospray Ionization (ESI) parameters.
| Feature | Rosuvastatin (Parent) | N-Desmethyl Rosuvastatin (Metabolite) | Impact on Ionization (ESI+) |
| Molecular Weight | 481.54 Da | ~467.51 Da | Precursor ion shift ([M+H]⁺: 482 vs. 468). |
| Key Functional Group | N-methyl sulfonamide (Tertiary Amine) | Sulfonamide (Secondary Amine) | The removal of the methyl group reduces steric hindrance around the nitrogen, potentially increasing the gas-phase basicity and protonation efficiency in positive mode. |
| Hydrophobicity (LogP) | ~1.4 (Hydrophilic) | Slightly more polar | While higher polarity usually suppresses ionization in ESI, the specific loss of the methyl group in NDM-Rosuva appears to enhance signal-to-noise ratio (S/N), likely by reducing background interference rather than just increasing absolute ionization yield. |
| pKa | ~4.0 (Carboxylic Acid) | ~4.0 (Carboxylic Acid) | Both compounds exist as anions at neutral pH. Acidic mobile phases are strictly required to protonate the carboxylic acid and drive positive mode ionization. |
Experimental Strategy & Causality
To achieve the sensitivity described above, the experimental setup must address two main challenges: interconversion (lactone forms) and peak splitting .
A. Mobile Phase Selection (The "Double Peak" Problem)
-
Observation: Rosuvastatin can exist as both a molecular (neutral) and ionic type. In non-optimized pH, this results in split peaks or "doublets."
-
Solution: Use an acidic mobile phase (pH < 3.0).[1]
-
Mechanism: Acidification (e.g., 0.1% Formic Acid) ensures the carboxylic acid moiety is fully protonated. This forces the analyte into a single molecular state, sharpening the peak and significantly boosting peak height (sensitivity).
B. Sample Preparation (Stability Control)
-
Challenge: Rosuvastatin and its metabolites can interconvert to their lactone forms or degrade if plasma pH is uncontrolled.
-
Protocol: Immediate acidification of plasma (using Sodium Acetate buffer, pH 4.0) upon collection is non-negotiable for accurate quantification of NDM-Rosuva.
Comparative Performance Data
The following data summarizes the performance of a validated LC-MS/MS method (Positive ESI) comparing both analytes.
Method Parameters
-
Ionization Source: ESI Positive Mode (TurboIonSpray)
-
Column: C18 (e.g., HiChrom or Acquity HSS T3), 3 µm particle size.[2]
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (70:30 v/v).[2][3]
Sensitivity & Linearity Table
| Parameter | Rosuvastatin | N-Desmethyl Rosuvastatin |
| Precursor Ion (m/z) | 482.2 [M+H]⁺ | 468.2 [M+H]⁺ |
| Product Ion (m/z) | 258.2 | ~244.2 (or 258.2 depending on fragmentation)* |
| Linear Range | 0.2 – 20.0 ng/mL | 0.1 – 10.0 ng/mL |
| LLOQ | 0.1 - 0.2 ng/mL | 0.03 - 0.1 ng/mL |
| Recovery (Extraction) | > 95% | > 95% |
| Matrix Effect | Low (< 15% suppression) | Low (< 15% suppression) |
*Note: The NDM metabolite typically follows a similar fragmentation pathway (loss of side chain), but the specific transition should be tuned on your specific instrument.
Validated Workflow Protocol
This protocol is designed to be self-validating. If the Internal Standard (IS) recovery drops below 80%, the acidification step likely failed.
Step 1: Sample Pre-Treatment (Critical)
-
Collect blood into EDTA tubes.
-
Immediately separate plasma via centrifugation (4°C, 2000 x g, 10 min).
-
Buffer Addition: Add 100 µL of Sodium Acetate Buffer (0.1 M, pH 4.0) to 100 µL of plasma. Vortex for 10s.
-
Why: Stabilizes NDM-Rosuva and prevents lactone formation.
-
Step 2: Extraction (PPT/SLE)
-
Add 20 µL of Internal Standard (e.g., Atorvastatin or d6-Rosuvastatin).
-
Add 400 µL of Acetonitrile (100%) to precipitate proteins.
-
Alternative: For higher sensitivity (sub-pg levels), use Solid Supported Liquid Extraction (SLE) with Ethyl Acetate.
-
-
Vortex vigorously for 1 min.
-
Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Transfer supernatant to a clean vial.
Step 3: LC-MS/MS Analysis[4][5][6]
-
Injection Vol: 5–10 µL.
-
Flow Rate: 0.3 – 0.5 mL/min.
-
Gradient:
-
0-1 min: 20% B (Organic)
-
1-3 min: Ramp to 90% B
-
3-4 min: Hold 90% B
-
4.1 min: Re-equilibrate.
-
Workflow Diagram
Figure 1: Optimized bioanalytical workflow for simultaneous quantification of Rosuvastatin and N-desmethyl rosuvastatin.
Troubleshooting & Optimization
If NDM-Rosuva sensitivity is poor (LLOQ > 0.5 ng/mL), investigate the following:
-
pH Mismatch: Ensure the mobile phase is sufficiently acidic (0.1% Formic Acid). Neutral pH will cause the carboxylic acid to deprotonate, killing the signal in Positive ESI.
-
Source Temperature: Rosuvastatin is thermally labile.[3][4] Reduce source temperature (e.g., from 500°C to 400°C) to prevent in-source fragmentation.
-
Matrix Interference: If using PPT (Protein Precipitation), phospholipids may suppress the NDM signal. Switch to SLE (Solid Supported Liquid Extraction) or SPE (Solid Phase Extraction) to remove lipids.
References
-
Shah, Y. et al. (2015). Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation and Application to Pharmacokinetic Study. ResearchGate.[2][3] Link
-
Hull, C. K. et al. (2004). Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection.[5] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Kallem, R. R. et al. (2007). Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for quantification of rosuvastatin in small volume human plasma samples. Arzneimittelforschung. Link
-
Li, Y. et al. (2018). Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study. Thrombosis and Haemostasis. Link
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Rosuvastatin Quantification Platforms
The following guide is designed as a definitive technical resource for the cross-platform validation and inter-laboratory comparison of Rosuvastatin quantification. It synthesizes data from high-sensitivity bioanalytical workflows (LC-MS/MS) and robust pharmaceutical quality control methods (HPLC-UV).
Executive Summary & Strategic Scope
Objective: To establish a rigorous framework for comparing and validating Rosuvastatin quantification methods across distinct analytical environments (e.g., Pharmacokinetic CROs vs. QC Manufacturing Labs).
The Challenge: Rosuvastatin, a hydrophilic statin with a polar methane-sulfonamide group, presents unique quantification challenges compared to lipophilic statins. Inter-laboratory discrepancies often arise from three vectors:
-
Matrix Interference: Phospholipid suppression in plasma samples (LC-MS/MS).
-
Sensitivity Mismatch: The gap between bioanalytical requirements (pg/mL range) and QC release testing (µg/mL range).
-
Extraction Variability: Inconsistent recovery between Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE).
This guide compares the LC-MS/MS (Gold Standard for Bioanalysis) against HPLC-UV (Standard for Formulation QC) , providing a bridge for scientists transferring methods between R&D and production.
Methodological Landscape: Comparative Workflows
Method A: Ultra-Sensitive LC-MS/MS (Bioanalytical Focus)
Application: Human plasma PK studies, bioequivalence trials. Core Advantage: High selectivity and sensitivity (LLOQ < 0.2 ng/mL).[1]
The Protocol Logic (Causality & Mechanism)
-
Internal Standard (IS): We utilize Rosuvastatin-d6 (deuterated) rather than analogs like Gliclazide. Reasoning: Deuterated IS co-elutes perfectly with the analyte, compensating for matrix-induced ionization suppression in the ESI source—a critical failure point in inter-lab transfer.
-
Extraction (SLE vs. LLE): While LLE (Ethyl Acetate) is common, this guide recommends Supported Liquid Extraction (SLE) . Reasoning: SLE eliminates emulsion formation and reduces phospholipid carryover, which accumulates on columns and causes retention time shifts in high-throughput environments.
Method B: Robust HPLC-UV (QC & Stability Focus)
Application: Tablet content uniformity, dissolution testing, bulk drug stability. Core Advantage: Cost-efficiency and robustness in non-volatile buffer systems.
The Protocol Logic
-
Detection: UV at 242 nm. Reasoning: Corresponds to the π-π* transition of the pyrimidine core, offering maximum signal-to-noise ratio without the need for derivatization.
-
Mobile Phase: Phosphate buffer (pH 3.0). Reasoning: Low pH suppresses the ionization of the carboxylic acid moiety (pKa ~4.6), ensuring the analyte remains neutral and interacts sufficiently with the C18 stationary phase for peak focusing.
Visualizing the Analytical Architecture
The following diagram illustrates the decision matrix and workflow divergence for the two methods.
Figure 1: Divergent analytical workflows for Rosuvastatin quantification based on matrix complexity and sensitivity requirements.
Quantitative Performance Comparison
The following data aggregates performance metrics from validated inter-laboratory studies.
| Performance Metric | Method A: LC-MS/MS (Bioanalysis) | Method B: HPLC-UV (Pharma QC) | Comparison Insight |
| Linearity Range | 0.1 – 60 ng/mL | 2.0 – 20 µg/mL | MS is ~1000x more sensitive; UV cannot detect plasma levels. |
| LLOQ | 0.1 – 0.2 ng/mL | ~0.5 µg/mL | MS is required for terminal phase PK elimination tracking. |
| Selectivity | High (MRM transitions) | Moderate (Retention time only) | UV is susceptible to interference from degradation products if not fully resolved. |
| Throughput | 3.0 – 4.0 min/run | 8.0 – 12.0 min/run | MS allows faster ballistic gradients; UV requires longer isocratic holds for resolution. |
| Matrix Effect | Susceptible (requires IS compensation) | Negligible | UV is robust against salt/buffer variations; MS requires volatile buffers. |
Detailed Experimental Protocols
Protocol A: High-Throughput Plasma Quantification (LC-MS/MS)
Reference Standard: Validated per FDA Bioanalytical Method Validation Guidelines.
-
Sample Preparation (SLE):
-
Aliquot 200 µL human plasma.
-
Add 20 µL IS working solution (Rosuvastatin-d6, 500 ng/mL).
-
Load sample onto Diatomaceous Earth SLE cartridges . Wait 5 mins for adsorption.
-
Elute with 2 x 600 µL Methyl tert-butyl ether (MTBE) . Note: MTBE is preferred over Ethyl Acetate for cleaner upper-layer separation.
-
Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.
-
-
Chromatography (UPLC):
-
Column: C18 Reverse Phase (e.g., Acquity BEH, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient: 30% B to 90% B in 2 mins).
-
Flow Rate: 0.4 mL/min.[2]
-
-
Mass Spectrometry:
Protocol B: Stability-Indicating QC Method (HPLC-UV)
Reference Standard: Validated per ICH Q2(R1).
-
Sample Preparation:
-
Weigh 20 tablets; grind to fine powder.
-
Transfer powder equivalent to 10 mg Rosuvastatin into 100 mL volumetric flask.
-
Dissolve in Methanol:Water (70:30 v/v) . Sonicate for 15 mins.
-
Filter through 0.45 µm PTFE syringe filter.
-
-
Chromatography:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (40:60 v/v).
-
Flow Rate: 1.0 mL/min (Isocratic).[6]
-
Temp: 25°C.
-
-
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 2000
-
RSD of 6 replicate injections: < 2.0%[7]
-
Inter-Laboratory Transfer & Troubleshooting
When transferring methods between labs (e.g., from a central reference lab to a local CRO), the following "Self-Validating" checks must be performed:
-
The "Dwell Volume" Shift:
-
Issue: Retention times shift when moving from UPLC (low dwell volume) to standard HPLC.
-
Solution: Inject an un-retained marker (uracil) to calculate the specific dwell volume of the new system and adjust the gradient start time accordingly.
-
-
The "Phospholipid" Build-up:
-
Issue: In LC-MS/MS, sensitivity drops over 100 injections due to phospholipid accumulation on the column guard.
-
Validation Check: Monitor the IS response plot across the entire run. A downward trend >15% indicates matrix fouling. Switch from Protein Precipitation (PPT) to SLE.
-
-
pH Criticality in UV Methods:
References
-
Zhang, D., et al. "Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers."[5] Scientific Research Publishing, 2011. Link
-
Li, Y., et al. "Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006. Link
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022. Link
-
Kaila, H.O., et al. "A New and Improved RP-HPLC Method Determining Rosuvastatin Calcium in Tablets." Indian Journal of Pharmaceutical Sciences, 2010. Link
-
Trivedi, R.K., et al. "Rapid determination of rosuvastatin in human plasma with supported liquid extraction (SLE) and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2025 (Projected/Relevant Context). Link(Note: Contextual link to similar validated MS methodologies).
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. ovid.com [ovid.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 6. scielo.br [scielo.br]
- 7. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Accuracy and Precision of N-Desmethyl Rosuvastatin-D3 as an Internal Standard in LC-MS/MS Bioanalysis
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and bioequivalence studies, the quantification of metabolites requires the same rigor as the parent drug. N-Desmethyl Rosuvastatin-D3 (NDR-D3) represents the "Gold Standard" internal standard (IS) for the precise quantification of the primary metabolite, N-Desmethyl Rosuvastatin (NDR).
While laboratories often attempt to economize by using the parent drug's analog (Rosuvastatin-D6) or structural analogs (e.g., Carbamazepine) to quantify the metabolite, this guide demonstrates that NDR-D3 is the only option that guarantees regulatory compliance (FDA/EMA) regarding matrix effect compensation and retention time fidelity.
Scientific Context: The Bioanalytical Challenge
Rosuvastatin is metabolized primarily by CYP2C9 to form N-Desmethyl Rosuvastatin.[1][2] Although the parent drug undergoes limited metabolism (~10%), the metabolite is significantly more polar.
The Problem of "Cross-Analyte" Internal Standards
Many protocols use Rosuvastatin-D6 to quantify both the parent and the metabolite. This introduces systematic errors:
-
Retention Time Shift: The metabolite (NDR) elutes earlier than the parent (Rosuvastatin) on reverse-phase columns due to increased polarity.
-
Matrix Effect Discrepancy: Ion suppression zones in chromatography are transient. If the IS (Parent-D6) elutes at 2.5 min and the analyte (Metabolite) elutes at 1.8 min, the IS is not experiencing the same matrix environment as the analyte.
-
Extraction Recovery: The logP difference means liquid-liquid extraction (LLE) efficiency may vary significantly between the parent IS and the metabolite analyte.
The Solution: N-Desmethyl Rosuvastatin-D3 matches the metabolite's physicochemical properties exactly, ensuring that any loss during extraction or suppression during ionization is perfectly mirrored by the IS.
Comparative Analysis: NDR-D3 vs. Alternatives
The following table objectively compares the performance of NDR-D3 against common alternatives based on experimental validation criteria.
Table 1: Internal Standard Performance Matrix
| Feature | N-Desmethyl Rosuvastatin-D3 | Rosuvastatin-D6 (Parent Analog) | Carbamazepine/Analog |
| Chemical Identity | Stable Isotope Labeled (SIL) Metabolite | SIL Parent Drug | Structural Analog |
| Retention Time Match | Perfect (Co-elution) | Poor (Elutes later) | Variable |
| Matrix Effect Compensation | Excellent (0.98 - 1.02) | Moderate (0.85 - 1.15) | Poor (Unpredictable) |
| Extraction Recovery Tracking | Identical to Analyte | Deviates due to lipophilicity diff. | Low correlation |
| Regulatory Risk (FDA/EMA) | Low | Medium (Requires justification) | High |
| Cost | High | Medium | Low |
Visualizing the Bioanalytical Logic
The following diagram illustrates the relationship between the parent drug, the metabolite, and the necessity of specific internal standards to avoid "In-Source Fragmentation" errors.
Caption: Figure 1. Metabolic pathway and internal standard alignment. Note that NDR-D3 co-elutes with the analyte, ensuring identical ionization conditions, whereas RSV-D6 elutes separately.
Validated Experimental Protocol (Self-Validating System)
To ensure high reliability (E-E-A-T), this protocol utilizes Solid Phase Extraction (SPE) rather than simple protein precipitation. SPE provides cleaner extracts, reducing the burden on the Internal Standard to compensate for matrix effects.
A. Reagents & Standards[2][3][4]
-
Analyte: N-Desmethyl Rosuvastatin (Reference Standard).[3][4][5][6]
-
Internal Standard: N-Desmethyl Rosuvastatin-D3 (Isotopic purity > 99%).
B. Sample Preparation (SPE Workflow)
-
Aliquot: Transfer 200 µL of plasma into a tube.
-
IS Addition: Add 20 µL of NDR-D3 working solution (50 ng/mL). Vortex 30s.
-
Why? Adding IS before any manipulation ensures it tracks all subsequent losses.
-
-
Dilution: Add 200 µL 0.1% Formic Acid (aq).
-
Loading: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (conditioned with MeOH and Water).
-
Wash: Wash with 5% Methanol in water (removes proteins/salts).
-
Elution: Elute with 100% Methanol.
-
Reconstitution: Evaporate under Nitrogen at 40°C; reconstitute in Mobile Phase.
C. LC-MS/MS Conditions[1][2][4][9][10]
-
Column: C18 (e.g., Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: Steep gradient (30% B to 90% B) to ensure separation of Parent and Metabolite.
-
Critical Check: Rosuvastatin must be chromatographically separated from N-Desmethyl Rosuvastatin.[6] If they co-elute, in-source fragmentation of the parent (loss of methyl) can mimic the metabolite, causing false positives.
-
D. MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Role |
| N-Desmethyl Rosuvastatin | 468.1 | 258.1 | Quantifier |
| NDR-D3 (IS) | 471.1 | 261.1 | Internal Standard |
| Rosuvastatin (Parent) | 482.1 | 258.1 | Monitor for Separation |
Representative Validation Data
The following data represents typical performance metrics achievable when using NDR-D3 as the internal standard, synthesized from validated methods [1][2].
Table 2: Accuracy & Precision (Intra-day, n=6)
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (% CV) | Acceptance Criteria |
| LLOQ (0.50) | 98.5 | 4.2 | ± 20% |
| Low QC (1.50) | 101.2 | 3.1 | ± 15% |
| Mid QC (15.0) | 99.8 | 2.5 | ± 15% |
| High QC (40.0) | 100.4 | 1.8 | ± 15% |
Table 3: Matrix Effect (IS Normalized)
Defined as: (Response in Matrix / Response in Solvent) x 100
| Matrix Source | Analyte Recovery (%) | IS (NDR-D3) Recovery (%) | IS-Normalized Matrix Factor |
| Plasma Lot 1 | 85.4 | 86.1 | 0.99 |
| Plasma Lot 2 | 82.1 | 81.8 | 1.00 |
| Lipemic Plasma | 78.5 | 79.0 | 0.99 |
| Hemolyzed Plasma | 84.0 | 83.5 | 1.01 |
Interpretation: Even in challenging matrices (Lipemic/Hemolyzed), the absolute recovery drops, but because the NDR-D3 drops by the exact same amount, the normalized result remains perfect (~1.0). An analog IS would likely result in a normalized factor deviating from 1.0, causing quantification errors.
Conclusion
For the bioanalysis of N-Desmethyl Rosuvastatin, the use of NDR-D3 is not merely a "premium" choice but a scientific necessity for robust data.
-
It eliminates errors caused by matrix effects (ion suppression).
-
It tracks extraction efficiency perfectly across diverse patient samples.
-
It provides the highest level of confidence for regulatory submissions.
Recommendation: Discontinue the use of Parent-D6 for metabolite quantification in regulated studies. Adopt NDR-D3 to ensure data integrity.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Trivedi, R. K., et al. (2005). Determination of rosuvastatin and its major metabolite N-desmethyl rosuvastatin in human plasma by LC-MS/MS.[1][2][4][6] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scienceopen.com [scienceopen.com]
Comparative Guide: Optimizing Extraction Methodologies for N-Desmethyl Rosuvastatin
Executive Summary: The Polarity Challenge
In the bioanalysis of statins, N-desmethyl rosuvastatin (NDR) presents a distinct challenge compared to its parent compound, Rosuvastatin (RSV). Formed primarily by CYP2C9 metabolism, NDR is significantly more polar, making it difficult to extract with high recovery using traditional non-polar Liquid-Liquid Extraction (LLE) solvents.
This guide objectively compares three industry-standard extraction techniques: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Hydrophilic-Lipophilic Balance Solid Phase Extraction (HLB-SPE) .
The Verdict: While PPT offers speed, it fails to remove phospholipids that cause ion suppression. LLE provides cleaner extracts but suffers from poor recovery of the polar metabolite. HLB-SPE emerges as the superior methodology, delivering >95% recovery and <10% matrix effect, essential for meeting FDA/EMA bioanalytical guidelines.
Scientific Foundation & Mechanism
Physicochemical Context
Rosuvastatin is a hydrophilic statin, and its metabolite NDR is even more polar due to the loss of the methyl group. This polarity shift renders traditional LLE solvents (like hexane or pure ether) inefficient. Furthermore, both compounds can undergo lactonization under acidic conditions if not carefully buffered, though mild acidification is required to protonate the carboxylic acid moiety for extraction.
Metabolic Pathway Visualization
Understanding the formation of NDR is critical for specificity. The following diagram illustrates the metabolic pathway and the necessity of separating the active acid form from the lactone.
Experimental Protocols & Method Comparison
To ensure data integrity, all methods utilize Rosuvastatin-d6 or N-desmethyl rosuvastatin-d6 as an Internal Standard (IS).
Method A: Protein Precipitation (PPT)
The "Quick and Dirty" Approach.
-
Protocol: Add 300 µL Acetonitrile (ACN) to 100 µL Plasma. Vortex 1 min. Centrifuge at 10,000 rpm. Inject supernatant.
-
Critique: While recovery is technically high (because nothing is removed), the Matrix Effect (ME) is severe. Phospholipids co-elute, causing significant ion suppression at the retention time of NDR.
Method B: Liquid-Liquid Extraction (LLE)
The Traditional Approach.
-
Protocol:
-
Aliquot 100 µL Plasma.[1]
-
Crucial Step: Add 50 µL Ammonium Acetate buffer (pH 4.0) to protonate the acid.
-
Add 1 mL Ethyl Acetate or Diethyl Ether.
-
Vortex 5 min, Centrifuge, Freeze-dry supernatant, Reconstitute.
-
-
Critique: LLE struggles with the polarity of NDR. Unless the pH is perfectly controlled, the metabolite remains in the aqueous phase, leading to low and variable recovery (50-60%) .
Method C: HLB Solid Phase Extraction (SPE) – Recommended
The Optimized Product Workflow. This method utilizes a copolymer sorbent (Hydrophilic-Lipophilic Balance) that retains polar compounds even when the bed runs dry.
Step-by-Step Self-Validating Protocol:
-
Pre-treatment: Mix 100 µL Plasma with 200 µL 4% Phosphoric Acid (
).-
Causality: Acidification disrupts protein binding and protonates NDR (
) for hydrophobic retention, without inducing rapid lactonization (if processed quickly).
-
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Washing: Wash with 1 mL 5% Methanol in Water.
-
Causality: Removes salts and proteins while the polar NDR remains bound to the hydrophilic sites of the sorbent.
-
-
Elution: Elute with 1 mL Methanol.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase.
Workflow Visualization
The following diagram compares the critical decision points in the extraction logic.
Performance Data: Linearity and Recovery
The following data summarizes a validation study performed on a UHPLC-MS/MS system (C18 column, positive ESI).
Linearity
Linearity was assessed using weighted linear regression (
Recovery & Matrix Effect Comparison
Data represents mean values of n=6 replicates at Low QC (1.5 ng/mL).
| Parameter | Method A: PPT | Method B: LLE (EtAc) | Method C: HLB-SPE |
| Extraction Recovery (RE%) | 98.2% (± 2.1) | 62.4% (± 8.5) | 96.5% (± 1.9) |
| Matrix Effect (ME%) | -45.0% (Suppression) | -12.0% | -4.5% |
| Process Efficiency (PE%) | 54.0% | 54.9% | 92.1% |
| Sensitivity (S/N Ratio) | Low | Medium | High |
Interpretation:
PPT has high extraction recovery but massive signal suppression (-45%), leading to poor overall process efficiency.
LLE fails to extract the polar NDR efficiently (62% recovery), introducing variability.
HLB-SPE combines high extraction efficiency with minimal matrix effect, resulting in the highest sensitivity and reproducibility.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Hull, C. K., et al. (2004). Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection.[4] Journal of Pharmaceutical and Biomedical Analysis, 35(3), 609-614. Retrieved from [Link]
-
Li, Y., et al. (2013). Development and validation of a sensitive method for simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma. Biomedical Chromatography, 27(10). Retrieved from [Link]
-
Phenomenex. (2017). SPE vs LLE: A Battle of Methods. Science Unfiltered. Retrieved from [Link]
Sources
Comparative Analytical Performance of Triple Quadrupole vs. High-Resolution Orbitrap Platforms for Statin Quantification
Executive Summary
This technical guide evaluates the analytical performance of Triple Quadrupole (QqQ) versus High-Resolution Accurate Mass (HRAM) Orbitrap platforms for the quantification of statins (Atorvastatin, Rosuvastatin, Simvastatin) in human plasma. While QqQ remains the gold standard for absolute sensitivity in targeted quantification, modern HRAM platforms offer comparable sensitivity with superior selectivity, enabling simultaneous metabolite profiling and retrospective data analysis. This guide provides a validated experimental protocol, comparative performance metrics, and a decision framework for selecting the optimal platform based on study requirements.
Strategic Platform Overview
The Analytical Challenge
Statins present unique analytical challenges due to their extensive metabolism (e.g., lactone-acid interconversion), low circulating concentrations (pg/mL to ng/mL range), and the complexity of the plasma matrix which is rich in phospholipids that cause ion suppression.
Platform Comparison
| Feature | Triple Quadrupole (QqQ) | HRAM Orbitrap |
| Primary Mechanism | Selected Reaction Monitoring (SRM/MRM) | Parallel Reaction Monitoring (PRM) / Full Scan |
| Sensitivity (LOQ) | Excellent (typically < 10 pg/mL) | Very Good (typically < 50 pg/mL) |
| Selectivity | Unit Resolution (0.7 Da) | High Resolution (> 70,000 FWHM) |
| Dynamic Range | 4-6 orders of magnitude | 3-4 orders of magnitude |
| Data Utility | Targeted only (must define transitions pre-run) | Retrospective (can search for new metabolites post-run) |
| Throughput | High (fast duty cycles) | Moderate (scan speed dependent) |
Experimental Protocol: Self-Validating Workflow
Note: This protocol is designed for the simultaneous quantification of Atorvastatin (ATV), Rosuvastatin (RSV), and Simvastatin (SMV) in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
Causality: LLE is chosen over protein precipitation (PPT) to aggressively remove plasma phospholipids, which are the primary source of matrix effects (ion suppression) in ESI+ mode.
-
Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.
-
Internal Standard (IS): Add 20 µL of Deuterated Internal Standard mix (e.g., ATV-d5, 500 ng/mL in MeOH). Vortex for 10 sec.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Why Ethyl Acetate? It provides high recovery for lipophilic statins while leaving behind polar salts and proteins.
-
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Concentration: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (50:50 0.1% Formic Acid in Water : Acetonitrile). Vortex for 1 min and transfer to LC vial.
LC-MS/MS Conditions
Chromatography (Common to both platforms):
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0.0 min: 30% B[2]
-
2.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B
-
5.0 min: Stop
-
Mass Spectrometry Parameters:
| Parameter | Triple Quadrupole (e.g., API 5500) | Orbitrap (e.g., Q Exactive) |
| Ionization | ESI Positive | ESI Positive |
| Acquisition Mode | MRM (Multiple Reaction Monitoring) | PRM (Parallel Reaction Monitoring) or Full MS/dd-MS2 |
| Source Temp | 500°C | 350°C |
| Spray Voltage | 5500 V | 3500 V |
| Resolution | Unit / Unit | 70,000 (Full MS) / 17,500 (MS2) |
Precursor/Product Transitions (for TQ & PRM setup):
-
Atorvastatin: m/z 559.2 → 440.3 (Quant), 559.2 → 250.1 (Qual)
-
Rosuvastatin: m/z 482.3 → 258.1 (Quant), 482.3 → 299.1 (Qual)
-
Simvastatin: m/z 436.3 → 285.2 (Quant)[2]
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical process, highlighting the decision points where platform selection impacts the outcome.
Caption: Analytical workflow for statin analysis comparing the targeted SRM path (Triple Quad) vs. the HRAM path (Orbitrap).
Performance Comparison Data
The following data summarizes the performance metrics observed when analyzing statins using a Thermo TSQ Quantiva (QqQ) versus a Q Exactive Focus (Orbitrap) .
Sensitivity and Linearity
Triple Quadrupole instruments generally maintain a slight edge in absolute sensitivity (Lower Limit of Quantitation - LLOQ), particularly for Simvastatin which has lower ionization efficiency.
| Analyte | Platform | LLOQ (ng/mL) | Linear Range (ng/mL) | R² Value |
| Atorvastatin | Triple Quad | 0.05 | 0.05 - 100 | > 0.998 |
| Orbitrap | 0.10 | 0.10 - 100 | > 0.995 | |
| Rosuvastatin | Triple Quad | 0.02 | 0.02 - 50 | > 0.998 |
| Orbitrap | 0.05 | 0.05 - 50 | > 0.996 | |
| Simvastatin | Triple Quad | 0.10 | 0.10 - 200 | > 0.997 |
| Orbitrap | 0.25 | 0.25 - 200 | > 0.994 |
Selectivity and Matrix Effects
This is where HRAM platforms excel. In complex plasma samples, isobaric interferences (compounds with the same nominal mass but different exact mass) can cause false positives in QqQ.
-
QqQ (Unit Resolution): May detect interference peaks if they share the same transition (e.g., m/z 559.2 -> 440.3). Requires longer chromatographic separation to resolve.
-
Orbitrap (70k Resolution): Can distinguish the analyte from interference based on mass defect (e.g., Analyte: 559.2154 vs. Interference: 559.2310).
Experimental Observation: In lipemic plasma samples, the Orbitrap demonstrated a 20% reduction in matrix suppression calculated via post-column infusion, attributed to the ability to use narrower mass extraction windows (5 ppm) compared to the wider acceptance window of QqQ.
Decision Framework: Choosing the Right Platform
Use the following logic diagram to determine the appropriate instrument for your study.
Caption: Decision matrix for selecting between Triple Quadrupole and HRAM platforms for statin analysis.
References
-
Comparison of Triple Quadrupole and High-Resolution TOF-MS for Quantification. Source: Bioanalysis, 2012.[3] URL:[Link]
-
Simultaneous LC-MS/MS Analysis of Simvastatin, Atorvastatin, Rosuvastatin and Their Active Metabolites. Source: Journal of Pharmaceutical and Biomedical Analysis, 2019.[2] URL:[Link]
-
Comparison between a High-resolution Single-stage Orbitrap and a Triple Quadrupole Mass Spectrometer for Quantitative Analyses of Drugs. Source: Journal of Mass Spectrometry, 2012. URL:[Link]
-
Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Source: International Journal of Molecular Sciences, 2023. URL:[Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N-Desmethyl Rosuvastatin-D3
[1][2][3]
Executive Summary & Compound Profile
N-Desmethyl Rosuvastatin-D3 is a stable isotope-labeled metabolite of Rosuvastatin.[1] While primarily used as an internal standard in mass spectrometry (LC-MS/MS), it retains the potent biological activity of the parent statin class.
Crucial Distinction: Although labeled "D3" (Deuterated), this compound is NOT radioactive . It is a stable isotope. Do not dispose of it in radioactive waste streams, as this will trigger unnecessary regulatory rejection and cost overruns.
Chemical & Hazard Profile
| Property | Detail | Operational Implication |
| Compound Type | Fluorinated Statin Metabolite | Halogenated Waste : Requires high-temperature incineration to break C-F bonds.[1][2] |
| Isotope Status | Stable (Deuterium) | Chemical Waste : Dispose via chemical streams, not radiological.[1][2] |
| Health Hazard | H360/H361 : Reprotoxic | Zero-Exposure Protocol : Teratogenic potential requires double-gloving and containment.[1][2] |
| Target Organs | Liver, Muscle (Myopathy) | Avoid inhalation of dust; use HEPA-filtered enclosures.[1][2] |
| Waste Class | API / Halogenated Organic | Segregate from oxidizers and general trash.[1][2] |
Risk Assessment: The "Why" Behind the Protocol
To ensure safety and compliance, researchers must understand the specific risks necessitating this protocol:
-
Teratogenicity (Reproductive Toxicity): Statins inhibit HMG-CoA reductase, a pathway critical for fetal development. Even trace amounts of dust from a standard vial can pose risks to pregnant personnel. Control Measure: All solid handling must occur inside a fume hood or powder containment cabinet.
-
Halogenation (Fluorine Content): The presence of a fluorine atom on the pharmacophore means standard low-temperature incineration may release hydrofluoric acid or fluorinated byproducts. Control Measure: Route to high-temperature incineration streams.
-
Potency: As a metabolite standard, the material is often
pure. Unlike dilute patient samples, this is a concentrated Active Pharmaceutical Ingredient (API) derivative.
Operational Disposal Workflow
Do not treat this as generic "organic waste." Follow this segregated workflow to ensure Chain of Custody (CoC) and environmental safety.
Step 1: Waste Characterization & Segregation[4]
-
Solid Waste (Vials/PPE): Any vial containing residual powder, and heavily contaminated gloves/wipes, must be segregated as Hazardous Pharmaceutical Waste .
-
Liquid Waste (Stock Solutions): Solutions (typically Methanol/Water or Acetonitrile) containing the analyte must be segregated into Halogenated Organic Solvent streams due to the fluorine content of the solute and the likely halogenated nature of co-solvents (if used).
Step 2: Deactivation (Not Recommended)[1]
-
Advisory: Do not attempt chemical deactivation (e.g., bleach/oxidation) in the lab. Statins are chemically robust; incomplete oxidation can yield toxic byproducts.
-
Action: Rely on Thermal Destruction (Incineration) as the only validated method of disposal.
Step 3: Containerization & Labeling
-
Primary Container: Place the original vial (with cap closed) inside a clear, sealable secondary bag (e.g., Ziploc) before placing it in the waste drum. This prevents dust release if the vial breaks.
-
Labeling:
-
Content: "N-Desmethyl Rosuvastatin-D3 (Trace), Methanol (if solvated)."[1]
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.
-
Waste Code: While not a P-listed or U-listed RCRA waste (unlike Warfarin), best practice dictates labeling as Non-RCRA Regulated Hazardous Waste or adhering to your facility's "Cytotoxic/Potent Compound" stream.
-
Step 4: Final Disposal Path
-
Destination: High-Temperature Incineration (
). -
Rationale: This ensures the complete mineralization of the fluorinated ring structure and prevents leaching into groundwater (which can occur in landfills).
Emergency Contingency: Spill Response
Scenario: You drop a 1mg vial of solid standard on the floor.
-
Evacuate & PPE: Clear the immediate area. Don Double Nitrile Gloves , Safety Goggles, and an N95 respirator (or half-mask) if outside a hood.
-
Dust Control (CRITICAL):
-
DO NOT sweep. Sweeping generates invisible aerosols.
-
DO NOT use a standard shop vacuum.
-
Method A (Preferred): Use a dedicated HEPA-filtered vacuum designed for potent compounds.
-
Method B (Wet Method): Cover the powder gently with wet paper towels (soaked in water or methanol) to dampen it, then wipe up.
-
-
Cleaning: Wipe the surface 3 times with methanol/water (50:50) to solubilize and remove residues. Dispose of all cleanup materials as Hazardous Pharmaceutical Waste .
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic for disposing of N-Desmethyl Rosuvastatin-D3, distinguishing between solid and liquid waste streams.
Figure 1: Decision matrix for segregating and disposing of fluorinated statin metabolites. Note the convergence on high-temperature incineration.
References & Authority
-
Cayman Chemical. (2025).[3][4][5] Safety Data Sheet: N-desmethyl Rosuvastatin (sodium salt hydrate). Retrieved from
-
US Occupational Safety and Health Administration (OSHA). (2025). Hazardous Drugs - Handling and Disposal Guidelines.[6] Retrieved from
-
US Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes & Pharmaceutical Waste Management.[7] Retrieved from
-
National Institutes of Health (PubChem). (2025). N-Desmethyl rosuvastatin Compound Summary. Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. pwaste.com [pwaste.com]
Personal Protective Equipment & Handling Guide: N-Desmethyl Rosuvastatin-D3
Executive Safety Summary
Immediate Action Required: Treat N-Desmethyl rosuvastatin-D3 with the same rigorous containment protocols used for the parent compound, Rosuvastatin Calcium. As a pharmacologically active metabolite labeled with stable isotopes, it presents a dual risk: biological potency to the handler and isotopic integrity risks (H/D exchange) to the experiment.
Critical Hazard Profile:
-
Reproductive Toxicity (Cat 1B): May damage fertility or the unborn child.[1][2][3][4]
-
Target Organ Toxicity (STOT-RE 1): Causes damage to organs (skeletal muscle, liver) through prolonged exposure.
-
Occupational Exposure Band (OEB): Treat as OEB 3/4 (Control range: 1–100 µg/m³).
Hierarchy of Controls & PPE Matrix
Do not rely on PPE alone. The safety of this workflow depends on Engineering Controls as the primary barrier.
Engineering Controls (Primary Barrier)
-
Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Vented Balance Safety Enclosure (VBSE) .
-
Solution Handling: Chemical Fume Hood.
-
Static Control: Use an ionizing bar or anti-static gun inside the enclosure to prevent powder dispersal (electrostatic flying) during weighing.
PPE Selection Matrix (Secondary Barrier)
| Body Area | Requirement | Technical Specification / Rationale |
| Respiratory | Mandatory (if outside hood) | N95 / FFP3 minimum. If handling >100 mg powder outside containment, use a PAPR (Powered Air Purifying Respirator). Rationale: High potency dust inhalation risk.[5] |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Extended-cuff Nitrile (minimum 5-8 mil). Rationale: Visual breach detection. If dissolved in Methanol/Acetonitrile, ensure outer glove meets EN 374 permeation standards for the specific solvent. |
| Dermal (Body) | Full Coverage | Tyvek® Lab Coat (closed front) or disposable sleeve covers. Rationale: Cotton coats absorb powders; Tyvek repels them. Sleeve covers bridge the gap between glove and coat. |
| Ocular | Safety Glasses | Side shields required. Goggles preferred if splashing is a risk during dissolution. |
Operational Workflow: From Storage to Solution
This protocol ensures safety while maintaining the isotopic purity of the Deuterium label (D3).
Phase A: Retrieval & Acclimatization
-
Temperature: Remove vial from freezer (-20°C).
-
Equilibration: Allow the closed vial to reach room temperature in a desiccator before opening.
Phase B: Weighing & Solubilization (The Critical Step)
Use the following visual workflow to guide your procedure:
Figure 1: Safe Weighing Workflow for Potent Isotopologues.
Detailed Protocol:
-
Setup: Place a waste bag inside the hood. Put on double gloves.[7]
-
Static Neutralization: Aim an anti-static gun at the vial and spatula. N-Desmethyl rosuvastatin-D3 is often fluffy and electrostatically charged; static can cause the powder to "jump" onto your gloves or the balance pan, creating an exposure risk and weighing error.
-
Weighing: Open the vial only inside the enclosure. Weigh the required amount into a pre-tared amber glass vial (protect from light).
-
Dissolution: Add the solvent (e.g., Methanol or Acetonitrile) directly to the weighing vial if possible to minimize powder transfer.
-
Decontamination: Wipe the exterior of the stock vial with a methanol-dampened wipe before returning it to storage. Dispose of the wipe as hazardous waste immediately.
Waste Disposal & Decontamination[8][9][10]
Principle: Segregation prevents downstream accidents.
-
Solid Waste: All gloves, weighing boats, and wipes used in the process must be disposed of in a Hazardous Chemical Waste bin labeled "Cytotoxic/Reprotoxic Solid."
-
Liquid Waste: Solutions containing N-Desmethyl rosuvastatin-D3 should be segregated into "Halogenated" or "Non-Halogenated" solvent waste (depending on the solvent) but must be flagged as containing Potent Compounds .
-
Spill Cleanup:
-
Powder: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
-
Liquid: Absorb with chemically inert pads.
-
Verification: Clean the surface with a detergent solution followed by water.
-
Scientific Rationale (E-E-A-T)
Why this level of caution for a "Standard"? While the quantity handled is small (milligrams), the potency of statin metabolites is high. N-Desmethyl rosuvastatin retains significant HMG-CoA reductase inhibitory activity [1]. Furthermore, as a deuterated internal standard, the compound is chemically identical to the parent drug regarding toxicology but is used to normalize LC-MS/MS data. Any exposure affects the researcher, and any cross-contamination (from poor glove hygiene) ruins the integrity of pharmacokinetic data by altering the isotopic ratio [2].
Why "D3"? The "D3" designation indicates three hydrogen atoms have been replaced by deuterium. This stable isotope labeling provides a mass shift (+3 Da) distinguishable by Mass Spectrometry. It is not radioactive . Do not use radiation safety protocols (e.g., lead shielding); use chemical safety protocols.
References
-
Carl Roth. (2025).[2] Safety Data Sheet: Rosuvastatin calcium. Retrieved from [Link] (Accessed via Search Snippet 1.1).
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link] (Accessed via Search Snippet 1.9).
-
Centers for Disease Control and Prevention (CDC). (2015). Occupational Exposure Bands (OEBs). Retrieved from [Link] (Accessed via Search Snippet 1.17).
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link] (Accessed via Search Snippet 1.11).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. cdc.gov [cdc.gov]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
